(1R,2R)-ML-SI3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTXOMMQHRIKGL-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)[C@@H]3CCCC[C@H]3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2108567-79-7 | |
| Record name | rac-N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Function of (1R,2R)-ML-SI3: An In-depth Technical Guide
(1R,2R)-ML-SI3 , a stereoisomer of the broader ML-SI3 compound, has emerged as a critical chemical tool for the investigation of cellular processes governed by the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. This guide provides a comprehensive overview of the function, mechanism of action, and experimental application of this compound for researchers, scientists, and drug development professionals.
Core Function: Potent Inhibition of TRPML Channels
This compound functions as a potent antagonist of the TRPML family of endo-lysosomal calcium channels.[1][2] Its primary mechanism of action is the direct inhibition of channel activity, thereby blocking the efflux of calcium ions (Ca²⁺) from the lumen of lysosomes and late endosomes into the cytoplasm.[3] This inhibitory action is crucial for dissecting the physiological roles of TRPML channels in various cellular signaling pathways.
Quantitative Inhibitory Profile
The inhibitory potency of this compound varies across the three mammalian TRPML isoforms, with the highest efficacy observed against TRPML1 and TRPML2.
| Target | IC50 (µM) |
| TRPML1 | 1.6[1][2] |
| TRPML2 | 2.3[1][2] |
| TRPML3 | 12.5[1][2] |
Signaling Pathways Modulated by this compound
By inhibiting TRPML channels, this compound serves as an invaluable tool to probe the downstream signaling cascades initiated by lysosomal Ca²⁺ release. The most well-characterized of these is the regulation of autophagy.
Regulation of Autophagy
TRPML1-mediated Ca²⁺ release is a key step in the intricate process of autophagy, a cellular recycling mechanism essential for homeostasis. This compound, by blocking this initial trigger, allows for the precise investigation of two distinct pathways through which TRPML1 controls autophagy:
-
TFEB-Independent Pathway (Rapid Autophagosome Biogenesis): Acute activation of TRPML1 leads to a rapid, localized release of Ca²⁺ that activates Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). This, in turn, activates AMP-activated protein kinase (AMPK), which subsequently stimulates the ULK1 and VPS34 complexes, crucial for the initiation and formation of autophagosomes.[4][5][6][7]
-
TFEB-Dependent Pathway (Transcriptional Regulation): Sustained TRPML1 activity and the resulting Ca²⁺ release also activate the phosphatase calcineurin. Calcineurin dephosphorylates Transcription Factor EB (TFEB), enabling its translocation to the nucleus.[6][7][8] In the nucleus, TFEB promotes the transcription of genes involved in lysosomal biogenesis and autophagy, leading to a long-term enhancement of cellular degradative capacity.
Figure 1. This compound inhibits TRPML1-mediated autophagy signaling pathways.
Modulation of Mitochondrial Calcium Homeostasis
TRPML1-mediated Ca²⁺ release from lysosomes can also influence mitochondrial function. This lysosome-mitochondria communication is initiated by mitochondrial reactive oxygen species (ROS), which can trigger TRPML1 activity. The subsequent efflux of lysosomal Ca²⁺ is taken up by mitochondria via the Voltage-Dependent Anion Channel 1 (VDAC1) and the Mitochondrial Calcium Uniporter (MCU).[9] This Ca²⁺ influx into the mitochondria can stimulate cellular bioenergetics.
Figure 2. Inhibition of TRPML1 by this compound disrupts lysosome-mitochondria Ca²⁺ signaling.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology for TRPML1 Inhibition
This protocol is designed to measure the inhibitory effect of this compound on TRPML1 channel currents.
Objective: To quantify the inhibition of TRPML1 agonist-induced currents by this compound.
Materials:
-
HEK293T cells overexpressing human TRPML1.
-
Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4.
-
Intracellular (pipette) solution: 140 mM KCl, 5 mM EGTA, 1 mM MgCl₂, 10 mM HEPES, pH adjusted to 7.2.
-
TRPML1 agonist (e.g., ML-SA1 or MK6-83).
-
This compound stock solution in DMSO.
Procedure:
-
Culture HEK293T cells expressing TRPML1 on glass coverslips.
-
Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell recording configuration on a TRPML1-expressing cell.
-
Clamp the cell voltage at a holding potential of -60 mV.
-
Perfuse the cell with the extracellular solution containing a TRPML1 agonist (e.g., 10 µM ML-SA1) to elicit an inward current.
-
Once a stable baseline current is established, co-perfuse with the agonist and varying concentrations of this compound (e.g., 0.1 µM to 30 µM).
-
Record the current inhibition at each concentration of this compound.
-
Wash out this compound with the agonist-containing solution to observe any current recovery.
-
Analyze the data to determine the IC50 value by fitting the concentration-response data to a Hill equation.
References
- 1. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. [PDF] TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
(1R,2R)-ML-SI3: A Chemical Probe for Interrogating Lysosomal Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The lysosome is a critical cellular organelle responsible for degradation, recycling, and signaling. Its dysfunction is implicated in a growing number of human diseases, including lysosomal storage disorders and neurodegenerative diseases. Transient Receptor Potential Mucolipin 1 (TRPML1), a lysosomal cation channel, is a key regulator of lysosomal function, mediating the release of Ca²⁺ from the lysosomal lumen. The chemical probe (1R,2R)-ML-SI3 has emerged as a potent and selective tool for studying the physiological roles of TRPML channels and for investigating the consequences of their inhibition on lysosomal and cellular homeostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualization of the key signaling pathways it modulates.
Introduction to this compound
This compound, also known as (-)-trans-ML-SI3, is the (1R,2R)-enantiomer of the broader ML-SI3 compound mixture. It acts as a potent inhibitor of the TRPML cation channel family, with selectivity for TRPML1 and TRPML2 over TRPML3.[1][2] Its ability to specifically block TRPML-mediated lysosomal Ca²⁺ efflux makes it an invaluable tool for dissecting the intricate signaling pathways governed by lysosomal function.[3][4]
Mechanism of Action
Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic pocket within the TRPML1 channel pore, created by the S5 and S6 transmembrane segments and the PH1 domain.[3] This is the same binding site as the synthetic TRPML1 agonist ML-SA1. By occupying this pocket, this compound acts as a competitive antagonist, preventing the channel from opening in response to synthetic agonists.[3] Notably, its inhibitory action does not interfere with the activation of TRPML1 by the endogenous phosphoinositide lipid, PI(3,5)P₂.[3] This specific mode of action allows for the nuanced investigation of different TRPML1 activation mechanisms.
Quantitative Data
The inhibitory potency of this compound against the three human TRPML channel isoforms has been characterized using various techniques, including electrophysiology and calcium imaging. The following tables summarize the key quantitative data for this compound and its related isomers.
Table 1: Inhibitory Concentration (IC₅₀) of this compound against TRPML Isoforms
| Isoform | IC₅₀ (µM) |
| TRPML1 | 1.6[1] |
| TRPML2 | 2.3[1] |
| TRPML3 | 12.5[1] |
Table 2: Activity Profile of ML-SI3 Isomers
| Compound | Activity on TRPML1 | Activity on TRPML2 | Activity on TRPML3 |
| This compound | Inhibitor (IC₅₀ = 1.6 µM) [1] | Inhibitor (IC₅₀ = 2.3 µM) [1] | Weak Inhibitor (IC₅₀ = 12.5 µM) [1] |
| (1S,2S)-ML-SI3 | Inhibitor (IC₅₀ = 5.9 µM) | Activator (EC₅₀ = 2.7 µM) | Activator (EC₅₀ = 10.8 µM) |
| (rel)-ML-SI3 | Inhibitor (IC₅₀ = 3.1 µM) | Activator (EC₅₀ = 3.3 µM) | Inhibitor (IC₅₀ = 28.5 µM) |
| (cis)-ML-SI3 | Inhibitor (IC₅₀ = 18.5 µM) | Activator (EC₅₀ = 9.4 µM) | Activator (EC₅₀ = 29.0 µM) |
Signaling Pathways and Experimental Workflows
This compound is instrumental in elucidating the role of TRPML1 in various cellular processes. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this chemical probe.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound to probe lysosomal function.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Lysosomal Calcium Release Assay
This protocol is designed to measure the effect of this compound on TRPML1-mediated lysosomal Ca²⁺ release in cultured cells.
-
Cell Culture: Plate cells (e.g., HeLa, HEK293T) on a suitable imaging plate (e.g., 96-well black, clear-bottom plate) and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent Ca²⁺ indicator (e.g., 5 µM Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with the physiological salt solution to remove excess dye.
-
Compound Incubation:
-
Add the physiological salt solution containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Baseline Measurement: Measure the baseline fluorescence using a plate reader or fluorescence microscope equipped for live-cell imaging.
-
Agonist Stimulation:
-
Prepare a solution of a TRPML1 agonist (e.g., 10 µM ML-SA1) in the physiological salt solution.
-
Add the agonist solution to the wells while continuously recording the fluorescence.
-
-
Data Analysis:
-
Calculate the change in intracellular Ca²⁺ concentration based on the fluorescence intensity ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).
-
Compare the Ca²⁺ response in cells treated with this compound to the vehicle-treated control cells to determine the extent of inhibition.
-
Autophagy Flux Assay by Western Blotting
This protocol assesses the impact of this compound on the dynamic process of autophagy.
-
Cell Treatment:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) under basal conditions or in the presence of an autophagy inducer (e.g., starvation by incubating in Earle's Balanced Salt Solution, or treatment with 1 µM rapamycin).
-
For each condition, have a parallel set of wells that will be treated with a lysosomal inhibitor.
-
-
Lysosomal Inhibition:
-
In the last 2-4 hours of the treatment period, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to the designated wells. This will block the degradation of autophagosomes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1, along with a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and p62.
-
Normalize the protein levels to the loading control.
-
Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence versus the absence of the lysosomal inhibitor. A decrease in this difference upon treatment with this compound indicates an inhibition of autophagic flux.
-
Measurement of Lysosomal pH
This protocol describes a method to assess whether this compound affects lysosomal acidity.
-
Probe Loading:
-
Plate cells on a glass-bottom imaging dish.
-
Load the cells with a pH-sensitive lysosomal probe. This can be a ratiometric dye like LysoSensor Yellow/Blue Dextran or a genetically encoded sensor like LAMP1-pHluorin.
-
For LysoSensor Yellow/Blue Dextran, incubate the cells with the probe for 4-12 hours to allow for its uptake and accumulation in lysosomes, followed by a chase period in probe-free media.
-
-
Compound Treatment:
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for the desired duration.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
-
For ratiometric probes, acquire images at both excitation or emission wavelengths.
-
-
Calibration Curve:
-
To obtain quantitative pH values, a calibration curve must be generated.
-
Treat a separate set of probe-loaded cells with a mixture of ionophores (e.g., nigericin and monensin) in a series of buffers with known pH values. This will equilibrate the lysosomal pH with the extracellular pH.
-
Measure the fluorescence ratio at each known pH to generate a standard curve.
-
-
Data Analysis:
-
Calculate the fluorescence ratio for each lysosome in the experimental and control cells.
-
Convert the fluorescence ratios to pH values using the calibration curve.
-
Compare the lysosomal pH in this compound-treated cells to that of control cells.
-
Conclusion
This compound is a powerful and specific chemical probe for the study of TRPML channels and their role in lysosomal function. Its well-characterized mechanism of action and inhibitory profile make it an essential tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the effective use of this compound to unravel the complex biology of the lysosome and its contribution to human health and disease.
References
An In-depth Technical Guide to the Binding Site of (1R,2R)-ML-SI3 on Human TRPML1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of the antagonist (1R,2R)-ML-SI3 on the human Transient Receptor Potential Mucolipin 1 (TRPML1) channel. The document details the molecular interactions, summarizes key quantitative data, and provides in-depth experimental methodologies for the cited research.
Introduction to TRPML1 and its Antagonist this compound
The Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial cation channel primarily located in the membranes of late endosomes and lysosomes. It plays a vital role in regulating lysosomal calcium signaling, lipid trafficking, and autophagy. Dysfunctional TRPML1 is associated with the lysosomal storage disorder mucolipidosis type IV. The small molecule ML-SI3 is a known antagonist of the TRPML channel family, with its (-)-trans-isomer, this compound, exhibiting potent inhibitory effects on TRPML1. Understanding the precise binding site and mechanism of this antagonist is paramount for the development of targeted therapeutics.
The this compound Binding Site on Human TRPML1
High-resolution cryo-electron microscopy (cryo-EM) has revealed the atomic details of the interaction between this compound and human TRPML1. The antagonist binds to a hydrophobic cavity formed by the transmembrane helices S5 and S6, as well as the pore helix 1 (PH1) of a single TRPML1 subunit.[1][2] This binding site is notably the same pocket occupied by the synthetic agonist ML-SA1, providing a clear structural basis for the competitive nature of their interaction.[1][2]
The binding of this compound stabilizes the TRPML1 channel in a closed conformation, thereby preventing the efflux of calcium from the lysosome.[1] While the specific amino acid residues of human TRPML1 that directly interact with ML-SI3 have not been explicitly detailed in all publications, the shared binding site with ML-SA1 strongly suggests the involvement of the same key residues. Mutagenesis studies on the ML-SA1 binding pocket have identified several critical amino acid residues. Given the competitive binding, these residues are highly likely to be integral to the binding of this compound as well.
Key Interacting Regions of the TRPML1 Binding Pocket:
-
S5 Transmembrane Helix: Contributes key hydrophobic residues to the binding pocket.
-
S6 Transmembrane Helix: Forms a significant portion of the binding cavity and is involved in channel gating.
-
Pore Helix 1 (PH1): Lines the binding site and contributes to the hydrophobic environment.
-
Neighboring Subunit's S6 Helix: The binding pocket is located at the interface between subunits, with the S6 helix of an adjacent subunit also contributing to the formation of the binding site.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound with TRPML channels.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Human TRPML1 | 1.6 | [3] |
| This compound | Human TRPML2 | 2.3 | [3] |
| This compound | Human TRPML3 | 12.5 | [3] |
| Structural Data | Value | Reference |
| Cryo-EM Resolution of TRPML1-(1R,2R)-ML-SI3 Complex | 2.9 Å | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of TRPML1 Inhibition by this compound
The binding of this compound to the hydrophobic pocket on TRPML1 competitively inhibits the binding of the agonist ML-SA1. This prevents the conformational changes necessary for channel opening, thus blocking Ca2+ efflux from the lysosome. This inhibition of TRPML1 activity subsequently impacts downstream cellular processes such as autophagy. Interestingly, the inhibitory action of ML-SI3 is independent of the channel's activation by the endogenous lipid agonist PI(3,5)P2.[1]
Experimental Workflow for Determining the Binding Site
The determination of the this compound binding site on human TRPML1 involves a multi-step process encompassing protein expression and purification, cryo-electron microscopy, and functional validation through electrophysiology.
References
Unveiling the Off-Target Landscape of (1R,2R)-ML-SI3: A Technical Guide to Target Deconvolution
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-ML-SI3 is a well-characterized potent antagonist of Transient Receptor Potential Mucolipin (TRPML) channels, primarily targeting TRPML1 and TRPML2, with weaker activity against TRPML3. While its action on TRPML channels is established, a comprehensive understanding of its full cellular interactome is crucial for a complete assessment of its therapeutic potential and potential side effects. This technical guide outlines a strategic approach to identify and characterize the cellular targets of this compound beyond the TRPML channel family.
Quantitative Data Summary
To date, public domain data on the off-target interactions of this compound is limited. The following table summarizes the known on-target activity and provides a template for documenting newly identified off-targets.
| Target Class | Specific Target | Assay Type | This compound Activity | Reference |
| Ion Channel | TRPML1 | Electrophysiology | IC50: 1.6 µM | [1][2] |
| TRPML2 | Electrophysiology | IC50: 2.3 µM | [1][2] | |
| TRPML3 | Electrophysiology | IC50: 12.5 µM | [1][2] | |
| e.g., Kinase | e.g., Kinase X | e.g., In vitro kinase assay | e.g., IC50 / % inhibition @ concentration | Internal/Published Data |
| e.g., GPCR | e.g., GPCR Y | e.g., Calcium flux assay | e.g., EC50 / IC50 | Internal/Published Data |
| e.g., Other | e.g., Protein Z | e.g., CETSA | e.g., Thermal shift (°C) | Internal/Published Data |
Experimental Protocols for Off-Target Identification
A multi-pronged approach is recommended to comprehensively map the off-target landscape of this compound.
Affinity Purification-Mass Spectrometry (AP-MS)
This technique is designed to identify direct binding partners of this compound from a complex biological sample.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound incorporating a linker and an affinity tag (e.g., biotin). A control molecule, structurally similar but inactive, should also be synthesized.
-
Immobilization: Covalently attach the biotinylated this compound probe and the control molecule to streptavidin-coated beads.
-
Cell Lysis: Prepare a cell lysate from a relevant cell line or tissue under non-denaturing conditions to preserve protein complexes.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-beads and control beads.
-
Washing: Perform stringent washing steps to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound pulldown with the control pulldown to identify specific binders.
Kinome-Wide Profiling
Given the prevalence of kinases as off-targets for small molecules, a comprehensive kinome scan is essential.
Methodology (example using KiNativ™):
-
Cell Culture and Lysis: Grow cells of interest and prepare a native-state cell lysate.
-
Compound Incubation: Treat the lysate with various concentrations of this compound or a vehicle control.
-
Probe Labeling: Add a biotinylated ATP/ADP acyl phosphate probe that covalently labels the active site of kinases.
-
Enrichment: Enrich the probe-labeled peptides using streptavidin beads.
-
Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases.
-
Data Analysis: Determine the degree of inhibition for each kinase by comparing the signal from the this compound-treated samples to the vehicle control.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[3][4][5]
Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat Shock: Heat the samples across a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific target protein remaining in the soluble fraction using methods like Western blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Electrophysiological Screening
To assess the selectivity of this compound against other ion channels, a broad panel screening using automated patch-clamp is recommended.
Methodology:
-
Cell Lines: Utilize a panel of cell lines each stably expressing a different ion channel of interest.
-
Automated Patch-Clamp: Use a high-throughput automated patch-clamp system to record ion channel currents.
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Data Recording: Record changes in ion channel activity in response to the compound.
-
Data Analysis: Determine the IC50 or percentage of inhibition for each ion channel to assess the selectivity profile.
Calcium Flux Assays
For G protein-coupled receptors (GPCRs) and other targets that modulate intracellular calcium, a calcium flux assay can be a valuable screening tool.[6][7][8]
Methodology:
-
Cell Loading: Load cells expressing the target of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence.
-
Compound Addition: Add this compound to the cells.
-
Agonist/Antagonist Challenge: For antagonist screening, subsequently add a known agonist for the target receptor.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a plate reader with kinetic read capabilities.
-
Data Analysis: Quantify the change in intracellular calcium concentration to determine the effect of this compound.
Hypothetical Off-Target Signaling Pathway
The identification of an off-target interaction, for example, with a kinase, could have significant implications for cellular signaling. The following diagram illustrates a hypothetical pathway where this compound inhibits a kinase, leading to downstream effects.
By employing these methodologies, researchers can build a comprehensive off-target profile for this compound, enabling a more thorough understanding of its mechanism of action and facilitating its development as a selective chemical probe or therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 7. bu.edu [bu.edu]
- 8. bdbiosciences.com [bdbiosciences.com]
The Role of (1R,2R)-ML-SI3 in Elucidating the Pathophysiology of Mucolipidosis Type IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucolipidosis type IV (MLIV) is a devastating autosomal recessive lysosomal storage disorder with no known cure.[1][2] The disease is characterized by severe psychomotor retardation, progressive vision loss, and achlorhydria.[3][4][5] At the heart of MLIV pathophysiology are loss-of-function mutations in the MCOLN1 gene, which encodes the lysosomal transient receptor potential channel, mucolipin-1 (TRPML1).[3][6] As a key regulator of lysosomal calcium (Ca²⁺) efflux, TRPML1 is integral to numerous cellular processes, including autophagy, endocytosis, and lysosomal biogenesis.[7][8] The study of MLIV has been significantly advanced by the development of specific pharmacological tools that can modulate TRPML1 activity. This technical guide focuses on the pivotal role of (1R,2R)-ML-SI3, a potent and specific inhibitor of TRPML1, in the investigation of MLIV. By pharmacologically mimicking the TRPML1 dysfunction seen in MLIV, this compound provides a crucial tool for dissecting the molecular mechanisms of the disease and for the development of potential therapeutic strategies.
Introduction to Mucolipidosis Type IV (MLIV) and the TRPML1 Channel
Mucolipidosis type IV is a neurodevelopmental and neurodegenerative lysosomal storage disease that typically manifests in the first year of life.[3][9] It is caused by mutations in the MCOLN1 gene, leading to a dysfunctional or absent TRPML1 protein.[2][6] TRPML1 is a non-selective cation channel predominantly located on the membranes of late endosomes and lysosomes.[10][11] It is permeable to various cations, most notably Ca²⁺, but also Fe²⁺, Zn²⁺, Na⁺, and K⁺.[10][12] The channel's primary physiological role is believed to be the release of Ca²⁺ from the lysosomal lumen into the cytosol, a process critical for maintaining cellular homeostasis.[6][7]
The loss of TRPML1 function in MLIV leads to a cascade of cellular dysfunctions:
-
Impaired Autophagy: The process of cellular self-cleaning is disrupted, leading to the accumulation of cellular waste.[7][8]
-
Defective Lysosomal Trafficking and Exocytosis: The movement and fusion of lysosomes with other organelles are compromised.[7][12]
-
Aberrant Ion Homeostasis: Besides calcium, the regulation of other ions like iron within the lysosome is affected.[6]
-
Accumulation of Undegraded Material: This leads to the characteristic formation of storage bodies within cells, a hallmark of lysosomal storage diseases.[3][10]
These cellular defects ultimately give rise to the severe clinical phenotype of MLIV, including hypomyelination in the brain and progressive retinal degeneration.[3][13]
This compound: A Specific Inhibitor of TRPML1
This compound is a stereoisomer of the broader TRPML channel blocker ML-SI3.[14][15] Through stereoselective synthesis and pharmacological characterization, it has been identified as a potent inhibitor of TRPML1 and TRPML2, with weaker activity against TRPML3.[16][17] This specificity makes it an invaluable tool for isolating the functions of TRPML1 in cellular studies. By acutely blocking TRPML1-mediated cation efflux, this compound allows researchers to replicate the primary biochemical defect of MLIV in various cell models, thereby providing a controlled system to study the downstream consequences of channel inactivity.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against the three human TRPML channel isoforms.
| Channel Isoform | IC₅₀ (μM) |
| TRPML1 | 1.6[14][16] |
| TRPML2 | 2.3[14][16] |
| TRPML3 | 12.5[14][16] |
Table 1: Inhibitory concentrations (IC₅₀) of this compound for human TRPML channels. Data from in vitro electrophysiological or calcium imaging assays.
Key Signaling Pathways and Experimental Workflows
The use of this compound has been instrumental in delineating the role of TRPML1 in several critical signaling pathways that are dysregulated in MLIV.
TRPML1 and Autophagy Regulation
TRPML1 is a key regulator of autophagy. Upon activation, such as during cellular starvation, TRPML1-mediated lysosomal Ca²⁺ release activates CaMKKβ, which in turn activates AMPK. This signaling cascade leads to the activation of the ULK1 and VPS34 complexes, which are essential for the initiation and formation of autophagosomes.[18] Furthermore, lysosomal Ca²⁺ release via TRPML1 triggers the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression, through a calcineurin-dependent pathway.[19]
This compound can be used to block these processes, leading to a reduction in autophagic flux, mimicking the autophagic defects observed in cells from MLIV patients.[18][20]
TRPML1 and TFEB Nuclear Translocation
TFEB is a master regulator of lysosomal function.[21] Under normal conditions, TFEB is phosphorylated by mTORC1 on the lysosomal surface and remains inactive in the cytoplasm. Lysosomal Ca²⁺ release through TRPML1 activates the phosphatase calcineurin, which dephosphorylates TFEB, allowing it to translocate to the nucleus and activate the transcription of genes involved in lysosomal biogenesis and autophagy.[19] Inhibition of TRPML1 with this compound prevents TFEB dephosphorylation and nuclear translocation, thereby suppressing the cell's ability to respond to stresses that require increased lysosomal capacity.
Experimental Workflow for Studying TRPML1 Inhibition
A typical experiment to investigate the effects of this compound on a specific cellular process, such as autophagy, would follow a structured workflow. This involves cell culture, treatment with the inhibitor and relevant stimuli, and subsequent analysis using various biochemical and imaging techniques.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to study TRPML1 function and its inhibition by this compound.
Whole-Endolysosome Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the lysosomal membrane.
-
Cell Preparation: Isolate enlarged endolysosomes from cells (e.g., HEK293T cells overexpressing TRPML1) using established sucrose gradient centrifugation or similar methods.
-
Recording: Use a patch-clamp amplifier (e.g., Axopatch 200B). Borosilicate glass pipettes are filled with a luminal solution (e.g., mimicking lysosomal content, pH 4.6) and used to form a giga-ohm seal with an isolated lysosome. The cytosolic side is bathed in a solution mimicking the cytoplasm.
-
Protocol:
-
Establish a whole-endolysosome configuration.
-
Apply voltage ramps (e.g., -100 to +100 mV) to record baseline currents.
-
Perfuse the bath with a TRPML1 agonist (e.g., 10 µM ML-SA1 or 50 µM PI(3,5)P₂) to activate the channel and record the resulting currents.[22][23]
-
Apply varying concentrations of this compound to the bath in the presence of the agonist to determine the inhibitory effect and calculate the IC₅₀.
-
Currents are typically recorded and analyzed using software like pCLAMP.
-
Lysosomal Calcium Imaging
This method visualizes Ca²⁺ release from lysosomes in living cells.
-
Cell Preparation: Culture cells (e.g., human fibroblasts from MLIV patients and healthy controls) on glass-bottom dishes.[24]
-
Transfection: Transfect cells with a lysosome-targeted genetically encoded calcium indicator, such as GCaMP7-ML1, which specifically measures lysosomal Ca²⁺ release.[21]
-
Imaging:
-
Mount the dish on a confocal or fluorescence microscope equipped with a live-cell imaging chamber.
-
Acquire baseline fluorescence images.
-
Pre-incubate a subset of cells with this compound (e.g., 10 µM) for a specified time.
-
Add a TRPML1 agonist (e.g., ML-SA1) to the imaging medium to stimulate Ca²⁺ release.
-
Record time-lapse images to capture the change in fluorescence intensity, which corresponds to Ca²⁺ release.
-
Analyze the data by measuring the peak fluorescence change (ΔF/F₀) in control versus inhibitor-treated cells.
-
Immunofluorescence for TFEB Translocation
This protocol allows for the visualization of TFEB's subcellular location.
-
Cell Culture and Treatment: Plate cells on coverslips. Treat with vehicle, a stimulus (e.g., starvation or ML-SA1), and/or this compound for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
-
Imaging and Analysis: Mount coverslips and acquire images using a confocal microscope. Quantify TFEB nuclear translocation by measuring the ratio of nuclear to cytoplasmic fluorescence intensity in a large population of cells.
Conclusion and Future Directions
This compound has emerged as an indispensable pharmacological tool in the study of mucolipidosis type IV. Its ability to potently and specifically inhibit TRPML1 provides researchers with a robust method to model the primary defect of MLIV in vitro. This has facilitated a deeper understanding of the complex signaling pathways regulated by TRPML1, including autophagy and lysosomal biogenesis, and has clarified how their dysregulation contributes to the disease's pathology.
Future research will likely leverage this compound in more complex model systems, such as patient-derived induced pluripotent stem cell (iPSC) models of neurons and retinal cells, to further dissect the tissue-specific roles of TRPML1. Moreover, this compound serves as a critical reference compound in high-throughput screening assays aimed at identifying small molecules that can either bypass the TRPML1 defect or restore function to certain mutant forms of the channel, paving the way for novel therapeutic interventions for MLIV.
References
- 1. Mucolipidosis type IV - Wikipedia [en.wikipedia.org]
- 2. Mucolipidosis type IV - Alex - The Leukodystrophy Charity [alextlc.org]
- 3. Progress in Elucidating Pathophysiology of Mucolipidosis IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropathophysiology, Genetic Profile, and Clinical Manifestation of Mucolipidosis IV—A Review and Case Series [mdpi.com]
- 5. fondazionetelethon.it [fondazionetelethon.it]
- 6. TRPML1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current concepts in the neuropathogenesis of mucolipidosis type IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fondazionetelethon.it [fondazionetelethon.it]
- 9. dbGaP Study [ncbi.nlm.nih.gov]
- 10. TRPML1: an ion channel in the lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ML-SI3 - Wikipedia [en.wikipedia.org]
- 16. glpbio.com [glpbio.com]
- 17. researchgate.net [researchgate.net]
- 18. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lysosomal calcium and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. researchgate.net [researchgate.net]
- 23. TRPML1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 24. pnas.org [pnas.org]
Investigating Autophagy Pathways Using (1R,2R)-ML-SI3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of (1R,2R)-ML-SI3, a potent and specific inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, for the investigation of autophagy pathways. This document details the mechanism of action of this compound, presents quantitative data from relevant studies, and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the experimental logic and molecular interactions.
Introduction to this compound and its Role in Autophagy
This compound is a stereoisomer of the TRPML channel inhibitor ML-SI3. It acts as a potent antagonist of TRPML1, a cation channel primarily localized to the membrane of lysosomes and late endosomes. TRPML1 plays a crucial role in regulating lysosomal calcium (Ca²⁺) homeostasis, which is intrinsically linked to various steps of the autophagy process.
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer. TRPML1-mediated Ca²⁺ release from lysosomes is a key signaling event that can promote autophagy. By blocking this Ca²⁺ efflux, this compound serves as a valuable tool to dissect the intricate role of lysosomal signaling in the regulation of autophagy. Inhibition of TRPML1 by this compound has been shown to block downstream autophagic processes.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against the three mammalian TRPML channel isoforms.
| Target | IC₅₀ (μM) |
| TRPML1 | 1.6 |
| TRPML2 | 2.3 |
| TRPML3 | 12.5 |
Table 1: Inhibitory concentrations (IC₅₀) of this compound for the three human TRPML channel isoforms.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the regulation of autophagy by TRPML1 and the mechanism of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on autophagy.
Cell Culture and Treatment
-
Cell Lines: HeLa, HEK293, or other appropriate cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment:
-
Seed cells to achieve 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-20 µM).
-
Treat cells for the desired duration (e.g., 4-24 hours). Include a vehicle control (DMSO) in all experiments.
-
Western Blotting for LC3-II and p62/SQSTM1
This protocol allows for the quantification of key autophagy markers. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy induction or a block in autophagic degradation.
-
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-LC3B (1:1000 dilution)
-
Mouse anti-p62/SQSTM1 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
-
-
Procedure:
-
Lyse treated cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Fluorescence Microscopy for LC3 Puncta Formation
This method visualizes the formation of autophagosomes, which appear as punctate structures when labeled with a fluorescently tagged LC3 protein.
-
Materials:
-
GFP-LC3 expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
DAPI for nuclear staining
-
Mounting medium
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect cells with a GFP-LC3 plasmid according to the manufacturer's protocol.
-
After 24 hours, treat the cells with this compound as described above.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto glass slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ).
-
Autophagic Flux Assay using mRFP-GFP-LC3
This assay allows for the monitoring of autophagic flux by distinguishing between autophagosomes (yellow puncta, mRFP and GFP positive) and autolysosomes (red puncta, mRFP positive only, due to quenching of GFP in the acidic lysosomal environment).
-
Materials:
-
mRFP-GFP-LC3 expression plasmid
-
Other materials as for the LC3 Puncta Formation assay.
-
-
Procedure:
-
Follow the same procedure as for the LC3 Puncta Formation assay, but using the mRFP-GFP-LC3 plasmid for transfection.
-
During image analysis, quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
A blockage in autophagic flux, as would be expected with this compound treatment, will result in an accumulation of yellow puncta and a decrease in red puncta.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of TRPML1 and lysosomal Ca²⁺ signaling in the complex process of autophagy. By employing the experimental approaches detailed in this guide, researchers can effectively investigate the impact of TRPML1 inhibition on autophagic flux and dissect the underlying molecular mechanisms. The provided quantitative data and signaling pathway diagrams serve as a valuable resource for designing and interpreting experiments in the field of autophagy research and drug discovery.
Methodological & Application
Application Notes and Protocols for (1R,2R)-ML-SI3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-ML-SI3 is a potent and selective inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with the highest efficacy against TRPML1.[1][2] TRPML1 is a crucial lysosomal calcium channel that regulates a multitude of cellular processes, including lysosomal trafficking, autophagy, and calcium signaling.[3][4] As a channel blocker, this compound serves as an invaluable tool for investigating the physiological roles of TRPML1 and its involvement in various disease states.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe its effects on lysosomal function and related signaling pathways.
Mechanism of Action
This compound acts as an antagonist of TRPML channels by binding to a hydrophobic cavity within the channel protein.[3][4] This binding prevents the channel from opening and releasing calcium from the lysosome into the cytoplasm.[3][5] Notably, this compound competitively inhibits the activation of TRPML1 by the synthetic agonist ML-SA1 but does not block activation by the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[3][6] This specific mode of action allows for the targeted investigation of certain TRPML1 activation pathways. The inhibition of TRPML1-mediated calcium efflux has been shown to block downstream processes such as autophagy.[3][4]
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound for the three human TRPML channel isoforms.
| Target | IC50 Value (µM) |
| TRPML1 | 1.6[7][8][9] |
| TRPML2 | 2.3[7][8][9] |
| TRPML3 | 12.5[7][8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of powder in high-quality DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.296 mg of this compound (MW: 429.58 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., at 37°C) and sonication can be used to aid dissolution if precipitation occurs.[7][8]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[7][8]
Protocol 2: Inhibition of TRPML1-Mediated Lysosomal Calcium Release
This protocol outlines a general procedure to inhibit TRPML1 activity in cultured cells using this compound and subsequently measure changes in lysosomal calcium.
Materials:
-
Cultured cells of interest (e.g., HeLa, fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
TRPML1 agonist (e.g., ML-SA1)
-
Lysosomal calcium indicator dye (e.g., GCaMP3-ML1, Fura-2 AM)
-
Phosphate-buffered saline (PBS)
-
Imaging system (e.g., fluorescence microscope, plate reader)
Procedure:
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that will result in 50-70% confluency on the day of the experiment.
-
Inhibitor Treatment:
-
On the day of the experiment, prepare a working solution of this compound in pre-warmed complete cell culture medium. A final concentration of 10 µM is often effective for inhibiting ML-SA1-induced responses.[3]
-
Aspirate the old medium from the cells and replace it with the medium containing this compound.
-
As a vehicle control, treat a separate set of cells with the same concentration of DMSO used for the inhibitor.
-
Incubate the cells for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C in a CO2 incubator.
-
-
Calcium Imaging:
-
Load the cells with a suitable calcium indicator dye according to the manufacturer's protocol.
-
Wash the cells with PBS or a suitable imaging buffer.
-
Acquire baseline fluorescence readings.
-
Stimulate the cells with a TRPML1 agonist (e.g., 10-20 µM ML-SA1) and record the changes in fluorescence over time.[10]
-
Compare the agonist-induced calcium release in cells pre-treated with this compound to the control cells. A significant reduction in the fluorescence signal in the presence of this compound indicates inhibition of TRPML1.
-
Protocol 3: Assessment of Autophagy Inhibition
This protocol provides a method to evaluate the effect of this compound on autophagy, a process regulated by TRPML1.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Autophagy inducer (e.g., starvation medium, rapamycin)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-LC3, anti-p62)
-
Fluorescently-tagged LC3 plasmid (for microscopy)
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates.
-
Pre-treat the cells with a working concentration of this compound (e.g., 3-10 µM) or vehicle (DMSO) for 1-6 hours.[11]
-
Induce autophagy by replacing the medium with starvation medium (e.g., Earle's Balanced Salt Solution) or by adding an autophagy-inducing agent like rapamycin.
-
Incubate for the desired period (e.g., 2-6 hours).
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against LC3 and p62. The conversion of LC3-I to LC3-II (lipidated form) is a marker of autophagosome formation. An accumulation of p62 can indicate a blockage in autophagic degradation.
-
Analyze the band intensities to quantify the effects of this compound on autophagy.
-
-
Fluorescence Microscopy (LC3 Puncta Formation):
-
Transfect cells with a fluorescently-tagged LC3 plasmid (e.g., GFP-LC3).
-
Treat the cells with this compound and induce autophagy as described above.
-
Fix the cells and visualize the subcellular localization of LC3.
-
Count the number of LC3 puncta per cell. A decrease in the number of puncta in this compound-treated cells compared to the control suggests an inhibition of autophagy.
-
Visualizations
Caption: A generalized experimental workflow for using this compound in cell culture.
Caption: Inhibition of the TRPML1-mediated autophagy signaling pathway by this compound.
References
- 1. ML-SI3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. medkoo.com [medkoo.com]
- 6. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. cenmed.com [cenmed.com]
- 10. Endo-lysosomal TRP mucolipin-1 channels trigger global ER Ca2+ release and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (1R,2R)-ML-SI3 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-ML-SI3 is a potent and selective inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, particularly TRPML1 and TRPML2.[1][2][3] These channels are crucial for the regulation of lysosomal and endosomal functions, including calcium signaling, autophagy, and vesicular trafficking.[4][5][6] Dysregulation of TRPML1 is associated with the neurodegenerative lysosomal storage disorder, mucolipidosis type IV.[4][7] This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology to study TRPML channel function.
Mechanism of Action
This compound acts as a competitive antagonist of the synthetic TRPML1 agonist ML-SA1.[8] It binds to a hydrophobic cavity within the TRPML1 channel formed by the S5 and S6 transmembrane segments and the first pore helix (PH1).[8] Notably, this compound does not inhibit the activation of TRPML1 by its endogenous ligand, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[8]
Data Presentation
Quantitative Data for this compound
| Parameter | TRPML1 | TRPML2 | TRPML3 | Reference |
| IC₅₀ | 1.6 ± 0.7 µM | 2.3 ± 1.1 µM | 12.5 ± 7.6 µM | [1] |
Stereoisomer Activity Profile of trans-ML-SI3
| Isomer | Target | Activity | IC₅₀ / EC₅₀ | Reference |
| This compound ((-)-trans-ML-SI3) | TRPML1 | Potent Inhibitor | 1.6 µM | [3] |
| TRPML2 | Potent Inhibitor | 2.3 µM | [3] | |
| TRPML3 | Weak Inhibitor | 12.5 µM | [3] | |
| (1S,2S)-ML-SI3 ((+)-trans-ML-SI3) | TRPML1 | Inhibitor | 5.9 µM | [3][9] |
| TRPML2 | Activator | 2.7 µM | [3][9] | |
| TRPML3 | Activator | 10.8 µM | [3][9] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve 4.30 mg of this compound (Molecular Weight: 429.58 g/mol ) in 1 mL of DMSO. To aid dissolution, ultrasonic agitation may be necessary.[1][2]
-
Storage : Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Protect the solution from light.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
-
Working Dilution : On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate extracellular solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to minimize solvent effects on the cells.
Whole-Cell Patch Clamp Protocol for TRPML1 Inhibition
This protocol is designed for recording TRPML1 currents from HEK293 cells stably or transiently expressing a plasma membrane-targeted variant of TRPML1 (TRPML1-4A), which lacks the lysosomal targeting motifs.[10][11]
1. Cell Preparation:
-
Culture HEK293 cells expressing TRPML1-4A on glass coverslips.
-
If using an inducible expression system, add the inducing agent (e.g., doxycycline at 0.25-1 µg/mL) 24-48 hours prior to the experiment.[10]
2. Solutions:
| Solution Type | Component | Concentration (mM) |
| Internal (Pipette) Solution | CsF | 120 |
| NaCl | 15 | |
| CaCl₂ | 1 | |
| MgCl₂ | 1 | |
| HEPES/Citric acid | 10 | |
| EGTA | 10 | |
| pH adjusted to 7.2 with CsOH | ||
| External Solution (ECS) | NMDG | 100 |
| NaCl | 35 | |
| KCl | 5 | |
| CaCl₂ | 0.5 | |
| MgCl₂ | 1 | |
| HEPES/Citric acid | 10 | |
| Glucose | 11.1 | |
| pH adjusted to 7.4 or 5.0 |
Note: The acidic external solution (pH 5.0) mimics the lysosomal lumen and enhances TRPML1 activity.[10]
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with ECS (pH 7.4).
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of 0 mV.[7]
-
Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 190-400 ms, repeated at regular intervals (e.g., every 10-20 seconds).[7][12]
-
Establish a stable baseline current in ECS (pH 7.4 or 5.0).
-
Activate TRPML1 currents by applying a known agonist, such as ML-SA5 (e.g., 1 µM).[10]
-
Once a stable activated current is achieved, co-apply the desired concentration of this compound with the agonist.
-
Record the inhibition of the TRPML1 current.
-
Wash out the inhibitor and agonist to observe current recovery.
Endo-lysosomal Patch Clamp Protocol
For studying TRPML1 in its native environment, the endo-lysosomal patch clamp technique can be employed.[4][13]
1. Lysosome Enlargement:
-
Incubate cells with 1 µM vacuolin-1 for at least 2 hours to induce the formation of enlarged endo-lysosomes.[4]
2. Lysosome Isolation:
-
Briefly incubate the cells with a vital dye like Neutral Red to visualize the acidic endo-lysosomes.[4]
-
Mechanically rupture the plasma membrane with a small-diameter glass pipette to release the enlarged organelles.[4]
3. Recording:
-
Use a fresh, fire-polished patch pipette to form a giga-ohm seal on an isolated, enlarged endo-lysosome.[4]
-
The pipette solution will serve as the "luminal" solution (e.g., acidic Tyrode's solution at pH 4.6), and the bath solution will be the "cytosolic" solution (e.g., a K+-based solution at pH 7.2).[14]
-
Record channel activity using standard voltage-clamp protocols.
Visualizations
Signaling Pathway of TRPML1 in Autophagy
Caption: TRPML1-mediated Ca²⁺ efflux and its role in autophagy, inhibited by this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Step-by-step workflow for a whole-cell patch clamp experiment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. immunomart.com [immunomart.com]
- 10. Development of TRPML1-4A assays [metrionbiosciences.com]
- 11. metrionbiosciences.com [metrionbiosciences.com]
- 12. sophion.com [sophion.com]
- 13. researchgate.net [researchgate.net]
- 14. Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1R,2R)-ML-SI3 in Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-ML-SI3 , the (-)-trans-isomer of ML-SI3, is a potent antagonist of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, primarily TRPML1 and TRPML2. Its ability to inhibit lysosomal calcium efflux makes it a valuable tool for studying the role of lysosomal function in various cellular processes, particularly autophagy.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound to inhibit autophagy in a research setting.
Mechanism of Action
This compound inhibits autophagy by blocking the TRPML1 channel, a key regulator of lysosomal calcium release.[1][2][3] TRPML1-mediated calcium efflux is essential for the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. By preventing this calcium release, this compound effectively halts the final stages of autophagy, leading to an accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.
Data Presentation: Optimal Concentration of this compound
The optimal concentration of this compound for autophagy inhibition is cell-type and context-dependent. The following table summarizes the inhibitory concentrations (IC50) for TRPML channels and effective concentrations used in various cell lines to inhibit autophagy. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific model system.
| Parameter | Concentration | Target/Cell Line | Notes | Reference |
| IC50 | 1.6 µM | TRPML1 | In vitro channel inhibition | [4][5] |
| IC50 | 2.3 µM | TRPML2 | In vitro channel inhibition | [4][5] |
| IC50 | 12.5 µM | TRPML3 | In vitro channel inhibition | [4][5] |
| Effective Concentration | 3 µM | Neonatal Rat Ventricular Myocytes (NRVMs) | Abolished the increase in LC3-II and p62 levels induced by hypoxia/reoxygenation. | [6][7] |
| Effective Concentration | 10 µM | Human Dopaminergic Neurons (LUHMES-derived) | Significantly increased p62 levels after 24 hours of treatment. | [8] |
| Effective Concentration | 20 µM | A-375 (human melanoma) and U-87 MG (human glioblastoma) cells | Co-application with a TRPML1 agonist (ML-SA5) inhibited the agonist-induced effects on autophagy. | [9] |
Experimental Protocols
Here are detailed protocols for key experiments to assess autophagy inhibition by this compound.
Protocol 1: Western Blotting for LC3-II and p62/SQSTM1
This protocol allows for the quantitative assessment of autophagic flux by measuring the levels of the autophagosome marker LC3-II and the autophagy substrate p62.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control. An increase in both LC3-II and p62 levels upon treatment with this compound is indicative of autophagy inhibition.
Protocol 2: Fluorescence Microscopy for LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes (LC3 puncta) within cells.
Materials:
-
This compound
-
Cells stably or transiently expressing GFP-LC3 or RFP-LC3
-
Glass-bottom dishes or coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI for nuclear staining (optional)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate GFP-LC3 or RFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining (Optional): Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Count the number of LC3 puncta per cell. An increase in the number of LC3 puncta in this compound-treated cells compared to the control indicates an accumulation of autophagosomes due to inhibited degradation.
Mandatory Visualizations
Signaling Pathway of this compound in Autophagy Inhibition
Caption: this compound inhibits autophagy by blocking the TRPML1 channel.
Experimental Workflow for Assessing Autophagy Inhibition
Caption: Workflow for evaluating this compound's effect on autophagy.
References
- 1. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (1R,2R)-ML-SI3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-ML-SI3 is the levorotatory trans-isomer of ML-SI3, a potent antagonist of the Transient Receptor Potential Mucolipin (TRPML) family of endolysosomal cation channels. Specifically, this compound is a potent inhibitor of TRPML1 and TRPML2 and a weaker inhibitor of TRPML3.[1][2] These channels play a crucial role in lysosomal calcium signaling, which is integral to various cellular processes including autophagy, endosomal trafficking, and cellular clearance.[3] Dysregulation of TRPML1 is associated with the lysosomal storage disorder Mucolipidosis type IV. The targeted inhibition of these channels by this compound presents a valuable tool for investigating the physiological and pathological roles of lysosomal calcium signaling in various disease models.
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, based on currently available data. While specific in vivo studies utilizing the pure this compound isomer are limited in published literature, data from studies using the ML-SI3 isomer mixture offer valuable insights into its potential applications and administration protocols.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (µM) | Reference |
| TRPML1 | 1.6 | [1][2] |
| TRPML2 | 2.3 | [1][2] |
| TRPML3 | 12.5 | [1][2] |
In Vivo Administration of ML-SI3 (Isomer Mixture) in Mouse Models
| Mouse Model | Compound | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Myocardial Ischemia/Reperfusion (I/R) Injury | ML-SI3 (cis/trans mix) | 1.5 mg/kg | Intraperitoneal (i.p.) injection | Four times before and during I/R (30 min ischemia, 1 day reperfusion) | Restored blocked autophagic flux in cardiomyocytes | [4][5][6] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | ML-SI3 | 0.5 mg/kg | Intraperitoneal (i.p.) injection | Daily for 6 days (in combination with ML-SA5) | Suppressed IL-1β production | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Successful in vivo administration of this compound requires careful preparation to ensure solubility and bioavailability. Below are two recommended protocols for formulating the compound for intraperitoneal injection.
Protocol 1: Formulation in a Vehicle Solution
This protocol is suitable for achieving a clear solution for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the injection solution, a 25 mg/mL stock in DMSO can be prepared.
-
For a 1 mL final volume, sequentially add the following, ensuring the solution is clear after each addition:
-
100 µL of the DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Mix the solution thoroughly by vortexing. The final solution should be clear.[6]
Protocol 2: Formulation in Corn Oil
This protocol provides an alternative formulation using corn oil.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing until a clear solution is obtained.[4]
Intraperitoneal (i.p.) Injection Protocol in Mice
Intraperitoneal injection is a common and effective route for systemic administration of this compound.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Mouse restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway of TRPML1 Inhibition
The primary mechanism of action of this compound is the inhibition of TRPML1, a key channel for lysosomal calcium efflux. This inhibition has significant downstream consequences on cellular processes, most notably autophagy.
Caption: Inhibition of TRPML1-mediated Ca2+ efflux by this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.
Caption: General workflow for in vivo efficacy testing of this compound.
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of TRPML channel function and lysosomal calcium signaling. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies in various mouse models of disease. Further research is warranted to explore the full therapeutic potential of this potent and specific TRPML inhibitor.
References
- 1. embopress.org [embopress.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
(1R,2R)-ML-SI3 solvent and stock solution preparation
Application Notes and Protocols for (1R,2R)-ML-SI3
This compound is a potent inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with particular efficacy against TRPML1. These application notes provide detailed information on the solvent properties, stock solution preparation, and experimental protocols for the use of this compound in research settings.
Physicochemical and Inhibitory Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₁N₃O₃S | [1] |
| Molecular Weight | 429.58 g/mol | [1] |
| CAS Number | 2418594-00-8 | [1] |
Table 2: Inhibitory Activity (IC₅₀)
| Target | IC₅₀ (µM) | Reference |
| TRPML1 | 1.6 | [1] |
| TRPML2 | 2.3 | [1] |
| TRPML3 | 12.5 | [1] |
Table 3: Solubility Data
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 100 mg/mL (≥ 232.79 mM) | Requires sonication for complete dissolution. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 232.8 µL of DMSO to 1 mg of this compound (MW: 429.58).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution:
-
Store the aliquoted stock solution at -20°C for up to 1 month or at -80°C for up to 6 months .[1]
-
Protect the stock solution from light.
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for use in in vitro experiments. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.[2][3]
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% .[2][4] Some cell lines may tolerate up to 0.5%, but it is recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[3]
-
Example Dilution Series (for a final volume of 1 mL per well):
-
To prepare a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
-
For other concentrations, it is recommended to first prepare an intermediate dilution in cell culture medium to ensure accurate pipetting and thorough mixing. For example, to make a 1 µM solution, you can first dilute the 10 mM stock 1:100 in medium (to get a 100 µM intermediate solution) and then dilute this intermediate solution 1:100 in the final culture volume.
-
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Signaling Pathways and Experimental Workflows
Mechanism of Action: TRPML1 Inhibition
This compound acts as an antagonist of TRPML1, a cation channel primarily located on the membrane of late endosomes and lysosomes. TRPML1 plays a crucial role in regulating the release of Ca²⁺ from these organelles into the cytoplasm. By inhibiting TRPML1, this compound blocks this lysosomal Ca²⁺ efflux.[5][6]
Caption: Inhibition of TRPML1 by this compound.
Downstream Signaling Pathway: Inhibition of Autophagy
The inhibition of TRPML1-mediated Ca²⁺ release has significant downstream effects, most notably on the process of autophagy. Lysosomal Ca²⁺ is a key signal for the initiation and progression of autophagy. By blocking this signal, this compound can inhibit autophagic flux. This occurs through the disruption of a signaling cascade involving CaMKKβ, AMPK, ULK1, and VPS34, which are essential for the formation of autophagosomes.[7][8][9] Additionally, TRPML1-mediated Ca²⁺ signals are involved in the activation of TFEB, a master regulator of lysosomal biogenesis and autophagy gene expression.[5][6]
Caption: Downstream effects of TRPML1 inhibition on autophagy.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on a cellular process in an in vitro setting.
Caption: Workflow for in vitro cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Notes and Protocols for Studying Lysosomal Storage Disorders with (1R,2R)-ML-SI3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic disorders characterized by the abnormal accumulation of various substrates within lysosomes due to deficient lysosomal enzyme activity or other lysosomal protein defects. The transient receptor potential mucolipin 1 (TRPML1) channel, an endolysosomal cation channel, is a key regulator of lysosomal function, including calcium homeostasis, trafficking, and autophagy.[1] Mutations in the MCOLN1 gene, which encodes TRPML1, lead to the LSD Mucolipidosis type IV (MLIV).[2] Dysfunctional TRPML1 activity is also implicated in other LSDs, such as Niemann-Pick disease.[1]
(1R,2R)-ML-SI3 is the (-)-trans-enantiomer of the synthetic molecule ML-SI3 and acts as a potent inhibitor of TRPML1 and TRPML2, with weaker activity against TRPML3.[2][3] This small molecule provides a valuable chemical tool to probe the physiological roles of TRPML channels and to model aspects of LSD pathology in vitro and in vivo by acutely inhibiting lysosomal calcium efflux.[4][5] These application notes provide detailed protocols for utilizing this compound to study LSDs.
Mechanism of Action
This compound is a cell-permeable small molecule that directly binds to and inhibits the channel activity of TRPML1 and TRPML2.[2][3] By blocking these channels, it prevents the release of calcium (Ca²⁺) from the lysosomal lumen into the cytoplasm.[4] This disruption of lysosomal Ca²⁺ signaling can mimic the cellular phenotypes observed in certain LSDs, making it a useful tool for studying disease mechanisms and for the initial screening of potential therapeutic interventions that aim to restore lysosomal function.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound for the three human TRPML channel isoforms.
| Target | IC₅₀ (µM) | Reference |
| TRPML1 | 1.6 | [2][3] |
| TRPML2 | 2.3 | [2][3] |
| TRPML3 | 12.5 | [2][3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound and its application in studying LSDs, the following diagrams are provided.
Caption: TRPML1 signaling and inhibition by this compound.
Caption: Experimental workflow for studying LSDs with this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. Ensure the compound is fully dissolved by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Protect from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro Treatment of Cultured Cells
This protocol is a general guideline and may need to be optimized for specific cell types and experimental questions.
-
Cell Culture: Plate cells (e.g., human fibroblasts from healthy donors and LSD patients, or relevant immortalized cell lines) in a suitable format (e.g., 96-well plate for high-throughput screening, 6-well plate for biochemical assays, or glass-bottom dishes for imaging). Culture cells to the desired confluency (typically 70-80%).
-
Treatment: Prepare the working solution of this compound in pre-warmed cell culture medium. A typical concentration range to test is 1-10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired period (e.g., 2, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 3: Measurement of Lysosomal Calcium
This protocol describes an indirect method to measure lysosomal calcium release using a cytosolic calcium indicator.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Load the cells with a fluorescent cytosolic Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a serum-free medium for 30-60 minutes at 37°C.
-
Baseline Measurement: After dye loading, wash the cells with a Ca²⁺-free imaging buffer (e.g., Hank's Balanced Salt Solution without calcium) to remove extracellular dye. Acquire baseline fluorescence images.
-
Stimulation and Inhibition: To assess the effect of this compound, first stimulate lysosomal Ca²⁺ release with a TRPML1 agonist, such as ML-SA1 (e.g., 10 µM). After observing the Ca²⁺ transient, wash the cells and pre-incubate with this compound (e.g., 10 µM) for 15-30 minutes.
-
Re-stimulation: Re-stimulate the cells with the TRPML1 agonist in the presence of this compound and record the fluorescence changes. A reduction or absence of a Ca²⁺ transient indicates inhibition of TRPML1-mediated lysosomal Ca²⁺ release.
-
Data Analysis: Quantify the changes in intracellular Ca²⁺ concentration based on the fluorescence intensity changes over time.
Protocol 4: Analysis of Lysosomal Storage
This protocol provides a general method for assessing the accumulation of storage material using fluorescence microscopy.
-
Cell Treatment: Treat cells with this compound or vehicle control as described in Protocol 2.
-
Fixation and Permeabilization: After treatment, wash the cells with phosphate-buffered saline (PBS), fix them with 4% paraformaldehyde for 15 minutes at room temperature, and then permeabilize with a solution containing 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Stain for specific storage materials using fluorescently labeled probes. For example:
-
Filipin: To stain for unesterified cholesterol (characteristic of Niemann-Pick type C disease), incubate fixed and permeabilized cells with Filipin III (e.g., 50 µg/mL in PBS) for 1-2 hours at room temperature.
-
Lysosomal Markers: Co-stain with an antibody against a lysosomal membrane protein (e.g., LAMP1) to visualize the lysosomes.
-
-
Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Quantification: Analyze the images to quantify the fluorescence intensity of the storage material stain within the LAMP1-positive compartments. An increase in fluorescence intensity in this compound-treated cells would suggest that TRPML1 inhibition contributes to substrate accumulation.
Conclusion
This compound is a specific and potent inhibitor of TRPML1 and TRPML2, making it an indispensable tool for researchers studying the pathophysiology of lysosomal storage disorders. The protocols and information provided here offer a framework for designing and conducting experiments to investigate the role of TRPML-mediated lysosomal Ca²⁺ signaling in the context of LSDs, potentially leading to the identification of new therapeutic targets.
References
- 1. Niemann-Pick diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing (1R,2R)-ML-SI3 Effects on Lipid Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transient receptor potential mucolipin 1 (TRPML1) channel is a crucial calcium-permeable cation channel located on the membrane of late endosomes and lysosomes.[1][2] It plays a vital role in a multitude of lysosomal processes, including membrane trafficking, autophagy, and the export of digested macromolecules.[1][3][4] The release of Ca2+ from lysosomes via TRPML1 is essential for the fusion and fission events that govern the transport of lipids, particularly cholesterol, out of the lysosome to other cellular destinations.[1][5] Dysfunctional TRPML1 leads to the accumulation of lipids within lysosomes, a hallmark of lysosomal storage disorders such as Mucolipidosis type IV and Niemann-Pick type C (NPC) disease.[3][6][7][8]
(1R,2R)-ML-SI3 is a potent and specific inhibitor of the TRPML channel family, with a notable inhibitory concentration (IC50) of 1.6 μM for TRPML1.[9][10] By blocking the channel, this compound prevents lysosomal calcium efflux, thereby disrupting downstream trafficking processes.[4][11] This characteristic makes this compound an invaluable pharmacological tool for inducing and studying acute defects in lipid trafficking, effectively creating a cellular model that phenocopies key aspects of lysosomal storage diseases.
This document provides detailed protocols for assessing the effects of this compound on cholesterol trafficking using established fluorescence-based methods. These assays allow for the visualization and quantification of cholesterol accumulation within cellular compartments, providing a robust framework for investigating the biological consequences of TRPML1 inhibition and for screening potential therapeutic compounds.
Signaling Pathway of TRPML1 in Lipid Trafficking
The diagram below illustrates the central role of TRPML1 in mediating lysosomal Ca2+ release for lipid trafficking and how this compound disrupts this process. Under normal conditions, TRPML1 activation allows Ca2+ to exit the lysosome, triggering vesicular fission and enabling lipids to be transported to other organelles like the ER and Golgi. Inhibition of TRPML1 by this compound blocks this Ca2+ signal, trapping lipids within the lysosome.
Experimental Protocols & Data Presentation
The following protocols describe methods to visualize and quantify the effects of this compound on cholesterol trafficking. Expected outcomes are summarized in the subsequent tables.
Experimental Workflow Overview
The general workflow involves cell culture, treatment with this compound or controls, labeling with a fluorescent cholesterol probe, and subsequent analysis via microscopy or a plate reader.
Protocol 1: Visualization of Unesterified Cholesterol Accumulation (Filipin Staining)
This protocol uses the fluorescent polyene antibiotic filipin, which binds specifically to unesterified cholesterol, to visualize its accumulation in fixed cells.[12] This method is an endpoint assay suitable for high-content imaging.
Materials:
-
Cells (e.g., HeLa, CHO, or human fibroblasts)
-
This compound (e.g., 10 µM final concentration)
-
Positive Control: U-18666A (e.g., 1-5 µM)[13]
-
Vehicle Control (e.g., 0.1% DMSO)
-
Filipin III stock solution (25 mg/mL in DMSO, protect from light)[14]
-
Paraformaldehyde (PFA), 4% in PBS
-
Glycine solution (1.5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium with DAPI (optional)
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat cells with this compound, U-18666A, or vehicle control for 18-24 hours.
-
Fixation: Rinse cells 3x with PBS and fix with 4% PFA for 1 hour at room temperature.[14]
-
Quenching: Rinse cells 3x with PBS. Quench the PFA by incubating with glycine solution for 10 minutes.[14]
-
Staining: Rinse cells 3x with PBS. Prepare a working solution of filipin (50 µg/mL in PBS). Stain cells for 2 hours at room temperature, protected from light.[14]
-
Final Wash: Rinse cells 3x with PBS.
-
Mounting & Imaging: Mount the coverslips onto glass slides. Image immediately using a fluorescence microscope with a UV filter set (e.g., Ex: 340-380 nm, Em: >420 nm).[14] Note: Filipin photobleaches very rapidly.[14]
Data Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).[15] The expected result is a significant increase in punctate intracellular fluorescence in this compound-treated cells compared to the vehicle control.
Table 1: Expected Quantitative Data from Filipin Staining
| Treatment Group | Concentration | Mean Filipin Fluorescence (Arbitrary Units ± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 100 ± 15 | 1.0 |
| This compound | 10 µM | 450 ± 50 | 4.5 |
| U-18666A (Positive Control) | 2.5 µM | 420 ± 45 | 4.2 |
Protocol 2: Live-Cell Imaging of Cholesterol Trafficking and Lysosomal Colocalization
This protocol uses BODIPY-cholesterol, a fluorescent cholesterol analog, to monitor sterol movement in living cells.[16][17] Co-staining with LysoTracker confirms the accumulation of the cholesterol analog within lysosomes.[18]
Materials:
-
Cells seeded on glass-bottom imaging dishes.
-
This compound (e.g., 10 µM final concentration)
-
Vehicle Control (e.g., 0.1% DMSO)
-
BODIPY-cholesterol (TopFluor-Cholesterol) stock (1-5 mM in DMSO)[19]
-
LysoTracker Deep Red stock (1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
Procedure:
-
Cell Seeding: Seed cells in glass-bottom dishes and allow adherence for 24 hours.
-
Treatment: Pre-treat cells with this compound or vehicle for 1-2 hours.
-
BODIPY-Cholesterol Loading: Prepare a loading medium containing 2.5 µM BODIPY-cholesterol and the corresponding drug treatment (this compound or vehicle).[20] Incubate cells in this medium for 30-60 minutes at 37°C.
-
Wash: Gently wash cells 2x with pre-warmed imaging medium containing the respective drug treatment.
-
Lysosomal Staining: Add LysoTracker (50-75 nM final concentration) to the imaging medium and incubate for 30 minutes at 37°C prior to imaging.[18]
-
Imaging: Acquire images using a confocal or deconvolution fluorescence microscope equipped with a live-cell incubation chamber. Use appropriate laser lines and filters for BODIPY (Ex/Em: ~490/520 nm) and LysoTracker Deep Red (Ex/Em: ~647/668 nm).
Data Analysis: Visually inspect for intracellular puncta of BODIPY-cholesterol. Quantify the colocalization between the BODIPY-cholesterol and LysoTracker signals using image analysis software to calculate a Pearson's Correlation Coefficient (PCC).[18] A higher PCC in treated cells indicates increased accumulation in lysosomes.
Table 2: Expected Quantitative Data from Live-Cell Colocalization
| Treatment Group | Concentration | Pearson's Correlation Coefficient (BODIPY-Chol & LysoTracker) ± SD |
| Vehicle (DMSO) | 0.1% | 0.25 ± 0.08 |
| This compound | 10 µM | 0.85 ± 0.10 |
Protocol 3: Quantitative Cholesterol Uptake and Efflux Assays
This protocol uses NBD-cholesterol to quantify the rate of cholesterol uptake and efflux, which can be measured using a fluorescence plate reader or flow cytometer.[13][21] TRPML1 inhibition is expected to trap cholesterol inside the cell, thus reducing the rate of efflux.
Materials:
-
Cells seeded in a 96-well black, clear-bottom plate.
-
This compound (e.g., 10 µM final concentration)
-
Vehicle Control (e.g., 0.1% DMSO)
-
NBD-cholesterol stock (2 mM in ethanol)[21]
-
Serum-free culture medium
-
Cholesterol Acceptor: High-density lipoprotein (HDL) or Apolipoprotein A-I (ApoA-I)[22]
-
Cell Lysis Buffer
A) Cholesterol Uptake Protocol:
-
Treatment & Loading: Treat cells with this compound or vehicle in serum-free medium containing 5 µM NBD-cholesterol.[21] Incubate overnight (18-24 hours) at 37°C.[21]
-
Wash: Wash cells 3x with PBS to remove extracellular NBD-cholesterol.
-
Lysis & Measurement: Lyse the cells in 100 µL of lysis buffer. Measure the intracellular fluorescence intensity (FI) in a plate reader (Ex/Em: ~463/536 nm).[21]
B) Cholesterol Efflux Protocol:
-
Loading: Load cells with 5 µM NBD-cholesterol in serum-free medium overnight.[21]
-
Wash: Wash cells 3x with PBS.
-
Treatment & Efflux: Add serum-free medium containing this compound or vehicle. To initiate efflux, add a cholesterol acceptor (e.g., 50 µg/mL ApoA-I). Incubate for 2-4 hours at 37°C.[22]
-
Measurement:
-
Media FI: Collect the supernatant (media) and measure its fluorescence.[21]
-
Cell FI: Lyse the remaining cells and measure their fluorescence.
-
-
Calculation: Calculate the percent efflux:
-
% Efflux = [Media FI / (Media FI + Cell FI)] * 100
-
Table 3: Expected Quantitative Data from NBD-Cholesterol Assays
| Assay | Treatment Group | Concentration | Measured Value (Mean ± SD) |
| Uptake | Vehicle (DMSO) | 0.1% | 5000 ± 450 RFU |
| This compound | 10 µM | 5100 ± 500 RFU | |
| Efflux | Vehicle (DMSO) | 0.1% | 35 ± 4 % |
| This compound | 10 µM | 8 ± 2 % |
(Note: A significant effect on uptake is not expected, as inhibition occurs at the trafficking/egress stage, not initial uptake. The primary effect will be a dramatic reduction in cholesterol efflux.)
References
- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-specific differences in NPC1 protein trafficking govern therapeutic response in Niemann-Pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. tabaslab.com [tabaslab.com]
- 15. researchgate.net [researchgate.net]
- 16. BODIPY-cholesterol: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. BODIPY-Cholesterol | TargetMol [targetmol.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 22. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (1R,2R)-ML-SI3 in Neurodegenerative Disease Research
(1R,2R)-ML-SI3 , also known as (-)-trans-ML-SI3, is a potent and specific chemical inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1][2] It is the (-)-isomer of trans-ML-SI3 and is considered a more precise research tool than racemic mixtures because it avoids the activating effects on TRPML2 and TRPML3 seen with the (+)-enantiomer.[2][3] Primarily targeting TRPML1, the main lysosomal Ca²⁺ release channel, this compound serves as a critical tool for investigating the consequences of lysosomal dysfunction in the context of neurodegenerative diseases.[4][5][6]
Loss-of-function mutations in the TRPML1 gene are the cause of the neurodegenerative lysosomal storage disorder Mucolipidosis type IV.[4][5] Furthermore, impaired function of the autophagy-lysosomal pathway (ALP) is a common pathological feature in prevalent neurodegenerative conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD), leading to the accumulation of toxic protein aggregates.[7][8][9] TRPML1 is a master regulator of the ALP; its activation by agonists like ML-SA1 can enhance the clearance of pathological proteins such as α-synuclein.[8][10]
By inhibiting TRPML1, this compound allows researchers to pharmacologically mimic a state of TRPML1 dysfunction. This enables the precise study of downstream cellular events, including the disruption of lysosomal Ca²⁺ signaling, impairment of autophagic flux, and failure to clear protein aggregates.[5][11] It is frequently used as an antagonist to confirm that the effects of TRPML1 agonists are indeed channel-dependent.[10]
Quantitative Data: Inhibitory Profile of ML-SI3 Isomers
The stereochemistry of ML-SI3 is critical to its function. The (1R,2R) or (-) enantiomer is a consistent inhibitor across TRPML channels, whereas the (1S,2S) or (+) enantiomer shows mixed activity.
| Compound | Target | Activity | IC₅₀ / EC₅₀ (µM) | Citations |
| This compound | TRPML1 | Inhibition | 1.6 | [1][2][3][12] |
| TRPML2 | Inhibition | 2.3 | [1][2][3][12] | |
| TRPML3 | Inhibition | 12.5 | [1][2][3][12] | |
| (1S,2S)-ML-SI3 | TRPML1 | Inhibition | 5.9 | [2][3][13] |
| TRPML2 | Activation | 2.7 | [13] | |
| TRPML3 | Activation | 10.8 | [13] | |
| (rel)-ML-SI3 (trans-racemate) | TRPML1 | Inhibition | 3.1 | [13] |
| TRPML2 | Activation | 3.3 | [13] | |
| TRPML3 | Inhibition | 28.5 | [13] |
Protocols for a Cellular Model of Neurodegeneration
Protocol 1: General Handling and Preparation of this compound Stock Solution
This protocol outlines the steps for preparing this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in DMSO. To enhance solubility, the tube may be gently warmed to 37°C and vortexed.[12]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[12]
-
Store the stock solution aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[12]
-
For experiments, thaw an aliquot and dilute it to the final working concentration in the cell culture medium. Typical working concentrations range from 1 µM to 20 µM.[11][14] Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically <0.1%).
-
Include a vehicle control (DMSO equivalent) in all experiments to account for any effects of the solvent.
Protocol 2: Analysis of Autophagic Flux by Western Blot
This protocol is designed to assess the impact of TRPML1 inhibition on autophagic flux by measuring the levels of key autophagy markers, LC3 and p62/SQSTM1. Inhibition of TRPML1 is expected to block the fusion of autophagosomes with lysosomes, leading to the accumulation of both lipidated LC3 (LC3-II) and the autophagic cargo protein p62.[11]
Materials:
-
Neuronal cell line (e.g., human dopaminergic LUHMES neurons or SH-SY5Y cells)
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a specified duration (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities for LC3-II, LC3-I, and p62. Normalize these values to the loading control. An increase in the LC3-II/LC3-I ratio and a significant accumulation of p62 in this compound-treated cells compared to controls indicate an inhibition of autophagic flux.[11]
Visualizing the Role of this compound
The following diagrams illustrate the mechanism of action and experimental application of this compound.
Caption: TRPML1-mediated Ca²⁺ release and its inhibition by this compound.
Caption: Workflow for analyzing autophagic flux after this compound treatment.
Caption: Logical model for using this compound to study neurodegeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML-SI3 - Wikipedia [en.wikipedia.org]
- 7. Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lysoway.com [lysoway.com]
- 9. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryo-EM Structure Determination of TRPML1 with (1R,2R)-ML-SI3
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial lysosomal cation channel involved in various cellular processes, including autophagy, lysosomal biogenesis, and calcium signaling.[1] Dysfunctional TRPML1 is associated with the lysosomal storage disorder mucolipidosis type IV. This document provides detailed protocols and application notes for the cryo-electron microscopy (cryo-EM) structure determination of human TRPML1 in complex with its synthetic antagonist, (1R,2R)-ML-SI3. The methodology described herein is based on the successful structure determination at 2.9-Å resolution, which has provided atomic-level insights into the mechanism of TRPML1 inhibition.[1][2][3]
Data Presentation
Table 1: Cryo-EM Data Collection, Refinement, and Validation Statistics for TRPML1-(1R,2R)-ML-SI3 Complex
| Parameter | Value |
| Data Collection | |
| Microscope | FEI Titan Krios |
| Detector | Gatan K3 |
| Magnification | Not Reported |
| Voltage (kV) | 300 |
| Electron dose (e-/Ų) | Not Reported |
| Defocus range (µm) | Not Reported |
| Pixel size (Å) | Not Reported |
| Reconstruction | |
| Software | Not Reported |
| Symmetry | C4 |
| Particles (no.) | Not Reported |
| Resolution (Å) | 2.9 |
| Refinement | |
| PDB ID | Not Reported |
| EMDB ID | EMD-23828 |
| Map sharpening B-factor (Ų) | Not Reported |
| Model Composition | |
| Protein residues | Not Reported |
| Ligands | This compound, Phospholipids |
| Validation | |
| FSC threshold | 0.143 |
| MolProbity score | Not Reported |
| Clashscore | Not Reported |
| Ramachandran outliers (%) | Not Reported |
| Rotamer outliers (%) | Not Reported |
Note: Some specific values were not available in the public-facing documents. Researchers should refer to the primary publication for complete details.
Experimental Protocols
Human TRPML1 Expression and Purification
This protocol is adapted from established methods for the expression and purification of human TRPML1 for structural studies.[4]
1.1. Expression in HEK293S GnTI⁻ Cells:
-
Clone the human TRPML1 gene into a pEG BacMam vector with an N-terminal Flag tag.
-
Generate baculovirus using the Bac-to-Bac system in Sf9 insect cells.
-
Transduce suspension cultures of HEK293S GnTI⁻ cells with the baculovirus.
-
Culture the cells for 48 hours at 37°C.
-
Harvest the cells by centrifugation.
1.2. Membrane Preparation and Solubilization:
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl) supplemented with protease inhibitors (PMSF, leupeptin, aprotinin).
-
Disrupt the cells by sonication.
-
Pellet the cell debris by low-speed centrifugation.
-
Solubilize the membrane fraction from the supernatant by incubating with 1% (w/v) lauryl maltose neopentyl glycol (MNG) for 1 hour at 4°C.
-
Clarify the lysate by high-speed centrifugation.
1.3. Affinity and Size-Exclusion Chromatography:
-
Incubate the clarified supernatant with anti-Flag M2 affinity resin.
-
Wash the resin extensively with a buffer containing a lower concentration of detergent (e.g., 0.01% MNG).
-
Elute the TRPML1 protein by competition with a Flag peptide.
-
Concentrate the eluted protein and further purify it by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 0.04% digitonin).
-
Collect the monodisperse peak corresponding to tetrameric TRPML1.
Cryo-EM Sample Preparation
2.1. Complex Formation:
-
Incubate the purified TRPML1 protein with a final concentration of 0.5 mM this compound.[4]
2.2. Grid Preparation:
-
Apply 3-4 µL of the TRPML1-(1R,2R)-ML-SI3 complex solution to a glow-discharged holey carbon grid (e.g., Quantifoil R1.2/1.3).
-
Blot the grid for a few seconds to remove excess liquid.
-
Plunge-freeze the grid into liquid ethane using a vitrification apparatus (e.g., Vitrobot).
Cryo-EM Data Acquisition and Processing
3.1. Data Collection:
-
Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).
-
Collect a dataset of high-resolution images on a Titan Krios TEM operating at 300 kV, equipped with a direct electron detector.
-
Automate data collection to acquire a large number of movies of the particle-containing areas.
3.2. Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames to correct for beam-induced motion.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Automatically pick particles from the corrected micrographs.
-
Perform 2D classification to remove junk particles and select well-defined particle classes.
-
Generate an initial 3D model from the selected 2D class averages.
-
Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the TRPML1-(1R,2R)-ML-SI3 complex.
-
Post-process the final map by sharpening to enhance structural details.
3.3. Model Building and Refinement:
-
Dock a homologous protein structure or build a de novo model into the cryo-EM density map.
-
Manually adjust and refine the model to fit the density.
-
Perform real-space refinement of the atomic model against the cryo-EM map.
-
Validate the final model for correct geometry and fit to the data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the cryo-EM structure of TRPML1 with this compound.
TRPML1 Signaling Pathway in Autophagy Regulation
Caption: TRPML1 signaling pathways in the regulation of autophagy.
References
Troubleshooting & Optimization
(1R,2R)-ML-SI3 solubility issues in aqueous buffer
Welcome to the technical support center for (1R,2R)-ML-SI3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this potent TRPML1/2 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the transient receptor potential mucolipin (TRPML) family of ion channels. It primarily targets TRPML1 and TRPML2, with weaker activity against TRPML3.[1][2] These channels are crucial for lysosomal function, including calcium homeostasis and trafficking. By blocking these channels, this compound can be used to study the physiological roles of TRPMLs in various cellular processes.
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous experimental buffer (e.g., PBS or cell culture media). Why is this happening?
A2: This is a common issue and is due to the low aqueous solubility of this compound. The compound is highly soluble in organic solvents like DMSO but is poorly soluble or insoluble in water and aqueous buffers.[3] When the concentrated DMSO stock is diluted into an aqueous medium, the compound's local concentration exceeds its solubility limit, causing it to precipitate out of solution.
Q3: What is the maximum recommended concentration of DMSO in my final working solution?
A3: To avoid solvent effects in your experiments, it is generally recommended to keep the final concentration of DMSO below 0.5%, and ideally at or below 0.1%. The exact tolerance will depend on your specific cell type or assay system. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
Q4: Can I heat or sonicate my solution to improve the solubility of this compound in aqueous buffer?
A4: Yes, gentle warming and sonication can aid in dissolving the compound. Heating the solution to 37°C or using an ultrasonic bath can help overcome the initial energy barrier for dissolution.[1] However, be aware that if the compound's concentration is above its thermodynamic solubility limit in the buffer, it may still precipitate out over time as the solution cools or equilibrates.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a step-by-step approach to addressing precipitation and solubility problems.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Quantitative Data Summary
The following tables summarize the known solubility and formulation data for this compound and its related mixtures.
Table 1: Solubility in Organic Solvents
| Solvent | This compound Solubility | ML-SI3 (mixture) Solubility | Notes |
|---|---|---|---|
| DMSO | 100 mg/mL (232.79 mM)[1] | 43-86 mg/mL (100-200 mM)[3] | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3] Ultrasonic assistance may be needed.[1] |
| Ethanol | Data not available | 2-7 mg/mL[3] | Lower solubility compared to DMSO. |
Table 2: Aqueous Solubility
| Solvent | This compound / ML-SI3 (mixture) Solubility |
|---|---|
| Water | Insoluble[3] |
| PBS (pH 7.4) | Expected to be very low; quantitative data not available. |
Table 3: Example Formulations for In Vivo Use These are intended as starting points and may need optimization. They create dispersions or emulsions, not necessarily true solutions.
| Formulation Components (v/v) | Final this compound Concentration | Reference |
|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.82 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.82 mM) |[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution vigorously. If needed, place the tube in an ultrasonic bath for 5-10 minutes or warm it gently at 37°C until the solid is completely dissolved.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months.[2]
Protocol 2: Preparing Working Dilutions for In Vitro Assays
This protocol aims to minimize precipitation when diluting into aqueous buffers.
-
Thaw Stock: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): Perform serial dilutions of your DMSO stock in pure DMSO to get closer to your final concentration. This reduces the volume of concentrated stock added to the aqueous buffer.
-
Final Dilution: Vigorously vortex or pipette-mix your aqueous buffer (e.g., cell culture medium). While mixing, add the small volume of the appropriate DMSO stock drop-wise to the buffer. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
-
Immediate Use: Use the final working solution immediately after preparation, as the compound may precipitate over time.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous buffer.
Signaling Pathway Context
This compound acts by inhibiting TRPML channels, which are located on the membrane of late endosomes and lysosomes. These channels are critical for the release of Ca2+ from these organelles into the cytoplasm, a process that influences a wide range of cellular activities, including membrane trafficking and autophagy.
References
troubleshooting (1R,2R)-ML-SI3 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of (1R,2R)-ML-SI3 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected inhibitory effect of this compound on my target of interest. What are the possible reasons?
A1: Several factors could contribute to the lack of an expected effect. Consider the following troubleshooting steps:
-
Compound Integrity and Handling:
-
Verify the Isomer: Ensure you are using the this compound isomer, as the (1S,2S)-ML-SI3 enantiomer has opposing effects on TRPML2 and TRPML3, acting as an activator.[1][2] Contamination with the incorrect isomer can confound results.
-
Proper Storage: this compound should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months) to maintain its stability.[3]
-
Fresh Working Solutions: Prepare fresh working solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Experimental Conditions:
-
Cell Permeability: While this compound is cell-permeable, its effectiveness can be influenced by the cell type and experimental conditions.
-
pH of the Medium: As a lysosomotropic compound, its accumulation is dependent on pH gradients. Significant alterations in lysosomal or cytoplasmic pH could affect its local concentration.
-
Presence of Interacting Molecules: The inhibitory activity of ML-SI3 can be influenced by the presence of TRPML agonists. For instance, ML-SI3 competes with the synthetic agonist ML-SA1 but does not inhibit PI(3,5)P2-dependent activation of TRPML1.
-
-
Target Expression and Activity:
-
Target Presence: Confirm the expression of TRPML1 and/or TRPML2 in your experimental system (e.g., via Western blot, qPCR).
-
Basal Channel Activity: The inhibitory effect might be more pronounced when the channels are in an activated state.
-
Q2: I am observing a cellular phenotype that is inconsistent with the known function of TRPML1/2 inhibition. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a strong indicator of a potential off-target effect. Here’s how to approach this issue:
-
Dose-Response Analysis:
-
Perform a dose-response curve for the observed phenotype and compare the EC50/IC50 value with the known IC50 values for TRPML1 and TRPML2. A significant discrepancy may suggest an off-target effect.
-
-
Use of a Structurally Unrelated Inhibitor:
-
If available, use a structurally different inhibitor of TRPML1/2. If this second inhibitor does not reproduce the phenotype, it is more likely that the effect is specific to the chemical scaffold of this compound.
-
-
Genetic Knockdown/Knockout:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TRPML1 and/or TRPML2. If the phenotype persists in the absence of the intended targets, it is a confirmed off-target effect.
-
-
Rescue Experiment:
-
Overexpress the intended target (TRPML1 or TRPML2). If the phenotype is not reversed or attenuated, this suggests the involvement of other molecular targets.
-
Q3: My experimental results with this compound are highly variable. What could be causing this?
A3: Variability in results with small molecule inhibitors is a common issue. Consider these factors:
-
Cell Culture Conditions:
-
Cell Density: Seed cells at a consistent density for all experiments.
-
Passage Number: Use cells within a consistent and defined passage number range to avoid phenotypic drift.
-
Cell Health: Ensure cells are healthy and viable before treatment.
-
-
Compound Preparation and Application:
-
Solubility: Ensure the compound is fully dissolved in the working solution. Sonication can aid in the dissolution of this compound in DMSO.[3]
-
Incubation Time: Use a consistent incubation time for all experiments.
-
-
Assay-Specific Considerations:
-
"Edge Effects" in Multi-well Plates: Minimize evaporation in the outer wells by filling them with sterile water or PBS, or by avoiding their use for critical measurements.
-
Q4: Are there any known off-target effects of this compound?
A4: Currently, there is limited publicly available information on the broad off-target profile of this compound against a wide range of unrelated proteins like kinases or GPCRs. Its characterization has primarily focused on the TRPML channel family. Therefore, it is crucial for researchers to empirically determine potential off-target effects within their specific experimental context.
Quantitative Data Summary
The following table summarizes the known inhibitory and activatory concentrations of the trans-isomers of ML-SI3.
| Compound | Target | Activity | IC50 / EC50 (µM) |
| This compound | TRPML1 | Inhibition | 1.6[1][2][3] |
| TRPML2 | Inhibition | 2.3[1][2][3] | |
| TRPML3 | Inhibition | 12.5[1][2][3] | |
| (1S,2S)-ML-SI3 | TRPML1 | Inhibition | 5.9 |
| TRPML2 | Activation | 2.7 | |
| TRPML3 | Activation | 10.8 |
Experimental Protocols
1. Protocol for Validating On-Target Engagement using a Calcium Flux Assay
This protocol is designed to confirm that this compound inhibits TRPML1-mediated calcium release from lysosomes.
-
Materials:
-
Cells expressing TRPML1 (e.g., HEK293 cells overexpressing TRPML1)
-
Fluo-4 AM or another suitable calcium indicator
-
This compound
-
ML-SA1 (a TRPML1 agonist)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
-
Compound Incubation:
-
Add HBSS containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of the TRPML1 agonist ML-SA1 (at its EC50 concentration) to all wells.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon ML-SA1 addition for each condition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
-
2. Protocol for Assessing Off-Target Effects on a Panel of Ion Channels
This protocol provides a general framework for screening this compound against a panel of related ion channels to assess its selectivity.
-
Materials:
-
A panel of cell lines, each stably expressing a different ion channel of interest (e.g., other TRP channels, voltage-gated calcium channels).
-
Automated patch-clamp system or manual patch-clamp setup.
-
Appropriate buffers and solutions for the specific ion channels being tested.
-
This compound.
-
-
Methodology (using an automated patch-clamp system):
-
Cell Preparation: Culture and prepare the cells according to the manufacturer's protocol for the automated patch-clamp system.
-
Establishment of Whole-Cell Recordings: Establish stable whole-cell recordings from the cells.
-
Baseline Current Measurement: Apply a voltage protocol appropriate for the ion channel being tested to establish a baseline current.
-
Compound Application: Apply increasing concentrations of this compound to determine a concentration-response relationship.
-
Positive Control: Apply a known blocker or activator of the channel at the end of each experiment to confirm the identity and responsiveness of the channel.
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).
-
-
Visualizations
Caption: TRPML1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected results.
References
optimizing (1R,2R)-ML-SI3 incubation time for maximal inhibition
Welcome to the technical support center for (1R,2R)-ML-SI3. This guide provides researchers, scientists, and drug development professionals with detailed information to optimize the use of this compound in their experiments, with a focus on determining the optimal incubation time for maximal inhibition of its target channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent small molecule inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of cation channels.[1][2] It is the (-)-trans-isomer of ML-SI3 and exhibits stereospecific activity. Its primary targets are TRPML1 and TRPML2, with weaker activity against TRPML3.[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a competitive antagonist. It binds to a hydrophobic cavity within the TRPML1 channel, the same site that the synthetic agonist ML-SA1 binds to.[4] This binding prevents the channel from opening, thereby inhibiting the downstream calcium efflux from lysosomes.[4][5]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: The IC50 (half-maximal inhibitory concentration) of this compound varies depending on the target isoform. A good starting point for experiments is a concentration range that brackets the known IC50 values. For TRPML1, the IC50 is approximately 1.6 µM, and for TRPML2, it is around 2.3 µM.[1][2][3][5] For TRPML3, a much higher concentration would be needed due to its weaker inhibition (IC50 of 12.5 µM).[1][2][3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How does incubation time affect the inhibitory activity of this compound?
A4: The optimal incubation time for maximal inhibition can depend on several factors, including the cell type, the specific assay, and the kinetics of the biological process being studied. For direct inhibition of channel activity, shorter incubation times may be sufficient. For downstream cellular effects, such as changes in cell viability or autophagy, longer incubation times are typically necessary.[6][7] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific research question.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in DMSO to prepare a concentrated stock solution.[2] For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Maximal Inhibition
This protocol provides a general framework for conducting a time-course experiment to identify the optimal incubation duration for this compound in a cell-based assay measuring a specific downstream effect (e.g., inhibition of a signaling pathway or reduction in cell viability).
Materials:
-
Cells expressing the target TRPML channel
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution preparation)
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., cell viability reagent, lysis buffer, antibodies)
-
Plate reader or other detection instrument
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay. Allow the cells to adhere and recover overnight.
-
Inhibitor Preparation: Prepare a working solution of this compound at the desired final concentration in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Time-Course Incubation: Incubate the plates for a range of time points. The selection of time points should be based on the expected kinetics of the biological process being measured.
-
Assay Performance: At the end of each incubation period, perform your specific assay according to the manufacturer's instructions or your established protocol.
-
Data Analysis: Analyze the data for each time point to determine the incubation time that results in the maximal desired inhibitory effect.
Diagram of the Experimental Workflow:
Caption: Workflow for optimizing this compound incubation time.
Quantitative Data Summary
| Target | This compound IC50 (µM) | Reference |
| TRPML1 | 1.6 | [1][2][3][5] |
| TRPML2 | 2.3 | [1][2][3][5] |
| TRPML3 | 12.5 | [1][2][3][5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | - Suboptimal incubation time: The incubation period may be too short to observe the effect. - Inhibitor concentration is too low: The concentration used may be below the effective range for the specific cell line. - Compound instability: The inhibitor may be degrading in the cell culture medium over long incubation times. - Cell line resistance: The cell line may not express the target channel or have mutations that confer resistance. | - Perform a time-course experiment with longer incubation times (e.g., up to 72 or 96 hours).[6] - Conduct a dose-response experiment with a wider range of concentrations. - Consider replenishing the inhibitor-containing medium for long-term experiments. - Verify the expression of TRPML1/2 in your cell line via qPCR or Western blot. |
| Inconsistent results between experiments | - Variations in cell health or density: Inconsistent cell seeding or passage number can lead to variability. - Inconsistent incubation times: Even small variations in timing can affect the outcome. - Inhibitor stock degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | - Maintain consistent cell culture practices, including cell passage number and seeding density. - Use a precise timer for all incubation steps. - Aliquot the inhibitor stock solution and avoid repeated freeze-thaw cycles.[2] |
| Observed cytotoxicity at effective concentrations | - Off-target effects: The inhibitor may be affecting other cellular targets, leading to toxicity.[8] - On-target toxicity: Inhibition of the primary target may be inherently toxic to the cells. | - Lower the inhibitor concentration and/or reduce the incubation time. - Use a structurally different inhibitor for the same target to see if the toxicity is recapitulated. - Perform a rescue experiment by overexpressing the target to see if it mitigates the toxic effects. |
| Precipitation of the inhibitor in the culture medium | - Low solubility: The concentration of this compound may exceed its solubility in the culture medium. | - Ensure the final concentration of DMSO is kept low (typically <0.5%). - Visually inspect the medium for any signs of precipitation after adding the inhibitor. - If solubility is an issue, consider using a different solvent or formulation, though this may require extensive validation. |
Signaling Pathway
This compound inhibits the TRPML1 channel, which is located on the membrane of lysosomes. TRPML1 activation normally leads to the release of calcium (Ca2+) from the lysosome into the cytoplasm. This Ca2+ release is a critical signal for various cellular processes, including autophagy and lysosomal trafficking. By blocking TRPML1, this compound prevents this Ca2+ release, thereby inhibiting these downstream events.
Caption: this compound blocks TRPML1-mediated lysosomal Ca2+ release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation and stability of (1R,2R)-ML-SI3 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation and stability of (1R,2R)-ML-SI3 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is soluble up to 100 mg/mL in DMSO.[2] For optimal stability, it is crucial to use anhydrous DMSO, as moisture can reduce the solubility and stability of the compound.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Protect from light. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][3] |
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: this compound is poorly soluble in water. While specific quantitative data on its degradation in aqueous solutions is limited in publicly available literature, it is strongly recommended to prepare aqueous dilutions from a DMSO stock solution immediately before use.[1] Due to the presence of a sulfonamide group, this compound may be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. Sulfonamides are generally stable at neutral pH under typical environmental conditions.[4][5] Therefore, for cell-based assays, it is best practice to add the freshly diluted compound to the culture medium right before starting the experiment.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect both the solid compound and its solutions from light.[2][3] Exposure to light can potentially lead to photodegradation, affecting the compound's purity and activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture media. | The aqueous solubility of this compound is low. The final concentration in the aqueous solution may be too high. | - Ensure the final concentration of DMSO in the aqueous solution is kept low (typically <0.5%) to minimize its effect on the experiment and help with solubility.- Prepare the aqueous solution by adding the DMSO stock solution to the aqueous buffer/media while vortexing to ensure rapid mixing.- If precipitation persists, consider using a formulation aid such as a small percentage of a surfactant like Tween-80 or a co-solvent like PEG300, but be sure to include a vehicle control in your experiment.[1] |
| Inconsistent or lower-than-expected activity in experiments. | Degradation of the compound due to improper storage or handling. | - Ensure the solid compound and DMSO stock solutions are stored at the recommended temperatures and protected from light.[2][3]- Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the DMSO stock solution.- Always prepare aqueous working solutions fresh from the DMSO stock immediately before each experiment. Do not store aqueous solutions.[1] |
| Batch-to-batch variability in experimental results. | Differences in the purity or stability of different batches of the compound. | - Purchase the compound from a reputable supplier and always refer to the certificate of analysis (CoA) for the specific batch.- Perform a quality control check, such as HPLC analysis, on new batches to confirm purity and identity. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions. It should be adapted and validated for specific experimental needs.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the DMSO stock solution with 0.1 M HCl to a final concentration of 100 µM.
-
Incubate at 60°C for 24 hours.
-
At 0, 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the DMSO stock solution with 0.1 M NaOH to a final concentration of 100 µM.
-
Incubate at 60°C for 24 hours.
-
At 0, 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the DMSO stock solution with 3% H₂O₂ to a final concentration of 100 µM.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At 0, 2, 4, 8, and 24 hours, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 24 hours.
-
Prepare a 100 µM solution in a suitable buffer (e.g., PBS pH 7.4) and reflux at 60°C for 24 hours.
-
Prepare samples for HPLC analysis by dissolving the solid or diluting the solution with the mobile phase.
-
-
Photodegradation:
-
Expose a 100 µM solution of the compound in a suitable buffer (e.g., PBS pH 7.4) to direct sunlight or a photostability chamber for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
Prepare samples for HPLC analysis by diluting with the mobile phase.
-
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see below for a general method).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
General Stability-Indicating HPLC Method
This is a starting point for developing a specific method for this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to a suitable value, e.g., 3.0 or 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Mechanism of action of this compound.
References
how to prevent precipitation of (1R,2R)-ML-SI3 in media
Technical Support Center: (1R,2R)-ML-SI3
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the transient receptor potential mucolipin (TRPML) family of ion channels.[1][2][3] It primarily targets TRPML1 and TRPML2, with weaker activity against TRPML3.[1][2][4][5] These channels are crucial for regulating calcium release from lysosomes and are involved in various cellular processes, including autophagy and trafficking.[6] By blocking these channels, this compound is a valuable tool for studying lysosomal function and calcium signaling.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in aqueous-based cell culture media is a common issue arising from its low water solubility.[7] Several factors can contribute to this:
-
High Final Concentration : Exceeding the solubility limit of the compound in the specific medium.[8]
-
Solvent Shock : The rapid dilution of a concentrated DMSO stock solution into the aqueous culture medium can cause the compound to crash out of solution.[9]
-
Temperature Fluctuations : Adding a cold stock solution to warm media or temperature changes during storage can decrease solubility.[8][9]
-
pH Instability : The pH of the culture medium can shift, particularly in a CO2 incubator, which may affect the solubility of the compound.[6][9]
-
Interactions with Media Components : this compound may interact with proteins (especially from fetal bovine serum), salts, and other components in the media, forming insoluble complexes.[6][9]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[1][7][10] For long-term storage, the powder form should be kept at -20°C for up to two years.[1] A stock solution in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1][2]
Q4: Can I use co-solvents other than DMSO to improve solubility?
While DMSO is the most common solvent for preparing stock solutions, some protocols for similar poorly soluble compounds suggest the use of co-solvents like PEG300 and Tween-80 to improve solubility in aqueous solutions for in vivo studies.[6][7] However, for cell culture experiments, it is crucial to first determine the toxicity of any co-solvent on the specific cell line being used. The final concentration of such solvents should be kept to a minimum.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding to media. | Solvent Shock [9] | Perform a stepwise or serial dilution of the DMSO stock in pre-warmed media.[11] Avoid adding the concentrated stock directly to the final volume of media. |
| High Final Concentration [8] | Determine the maximum soluble concentration of this compound in your specific media (see Experimental Protocols). Work at or below this concentration. | |
| Precipitate appears after a period of incubation. | Temperature Changes [8][9] | Always use pre-warmed (37°C) media and other solutions when preparing your working concentrations.[6][11] Ensure stable incubator temperatures. |
| Interaction with Media Components [6][9] | If using serum, try reducing the serum concentration or, for short-term experiments, using a serum-free medium to see if this resolves the issue.[8] | |
| pH Shift [6][9] | Ensure your medium is adequately buffered for the CO2 concentration of your incubator.[8] | |
| Cloudiness or film observed in the culture vessel. | General Precipitation | Visually inspect your stock solution for any initial precipitation before use. If necessary, gently warm the stock at 37°C and vortex.[11] Prepare fresh working solutions for each experiment.[7] |
Below is a troubleshooting workflow to help identify the cause of precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution : Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the this compound powder in 100% DMSO.[6][11]
-
Solubilization : To aid dissolution, gently warm the vial to 37°C and vortex.[11] Sonication can also be used if necessary to ensure the compound is fully dissolved.[10]
-
Storage : Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -80°C for long-term use.[1][2]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps to determine the practical solubility limit of this compound in your specific experimental conditions.[9][11]
-
Media Preparation : Pre-warm your specific cell culture medium (e.g., DMEM with 10% FBS) to 37°C.[6][11]
-
Serial Dilution : Prepare a series of dilutions of the this compound DMSO stock in the pre-warmed medium. For example, create final concentrations ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 µM). Keep the final DMSO concentration constant and below 0.5%.[9][11]
-
Incubation : Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation : After incubation, carefully inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or a film at the bottom of the tube/plate). This can be done by visual inspection and under a microscope.
-
Determination : The highest concentration that remains clear without any visible precipitate is the maximum practical soluble concentration for your experiment.
Signaling Pathway
This compound acts as an inhibitor of TRPML channels, which are critical for lysosomal calcium release. This release is a key event in the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The diagram below illustrates this pathway.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML-SI3 - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. glpbio.com [glpbio.com]
- 11. benchchem.com [benchchem.com]
addressing cytotoxicity of (1R,2R)-ML-SI3 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with (1R,2R)-ML-SI3, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the (-)-trans-isomer of ML-SI3 and functions as a potent inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1] It exhibits the highest potency for TRPML1 and TRPML2, with weaker inhibition of TRPML3. Its mechanism of action involves competing with synthetic agonists like ML-SA1 for the same binding site on the channel, thereby preventing channel activation and the subsequent release of Ca2+ from lysosomes.[2] However, it does not inhibit channel activation by the endogenous agonist PI(3,5)P2.
Q2: What are the known IC50 values for this compound?
The inhibitory concentrations (IC50) for this compound have been determined for the three TRPML channel isoforms:
| Target | IC50 (µM) |
| TRPML1 | 1.6[1] |
| TRPML2 | 2.3[1] |
| TRPML3 | 12.5[1] |
Q3: I am observing significant cell death at high concentrations of this compound. What are the potential causes?
High concentrations of this compound can lead to cytotoxicity through mechanisms related to its on-target activity of inhibiting TRPML channels. Potential causes include:
-
Lysosomal Dysfunction: Prolonged and potent inhibition of TRPML1 can disrupt lysosomal Ca2+ homeostasis, leading to impaired lysosomal trafficking, fusion, and overall function.
-
Inhibition of Autophagy: TRPML1 activity is crucial for the autophagy process. Inhibition by this compound can block autophagic flux, leading to the accumulation of cellular waste and damaged organelles.
-
Induction of Apoptosis: The disruption of mitochondrial turnover due to inhibited autophagy can lead to increased reactive oxygen species (ROS), DNA damage, and ultimately trigger mitochondrial-mediated apoptosis.
-
Off-target effects: While not well-documented, high concentrations of any small molecule can lead to off-target effects that contribute to cytotoxicity.
-
Solubility Issues: Poor solubility at high concentrations can lead to compound precipitation, which can be toxic to cells.
Q4: How can I mitigate the cytotoxicity of this compound in my experiments?
To reduce cytotoxicity, consider the following strategies:
-
Concentration Optimization: Determine the lowest effective concentration of this compound for your specific application through a dose-response experiment.
-
Time-course Experiments: Limit the duration of exposure to the compound to the minimum time required to observe the desired effect.
-
Solubility Enhancement: Ensure the compound is fully dissolved. This compound is soluble in DMSO. Prepare fresh stock solutions and dilute them in culture medium immediately before use.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to TRPML1 inhibition. Consider testing your experimental paradigm in multiple cell lines.
-
Positive and Negative Controls: Always include appropriate vehicle controls (e.g., DMSO) and untreated controls to accurately assess the compound's effect.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High background cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%). |
| Contaminated reagents or medium. | Use fresh, sterile reagents and culture medium. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are in a logarithmic growth phase. |
| Inconsistent compound preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dispensing. | |
| No observable effect of this compound | Compound degradation. | Store the stock solution of this compound at -20°C and protect it from light.[3] Prepare fresh dilutions for each experiment. |
| Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type and assay. | |
| Low expression of TRPML channels in the cell line. | Verify the expression of TRPML1 and TRPML2 in your cell line of interest using techniques like qPCR or Western blotting. | |
| Unexpected or off-target effects | Non-specific binding at high concentrations. | Use the lowest effective concentration possible. Consider using a structurally different TRPML inhibitor as a control to confirm that the observed effect is target-specific. |
| Isomer inactivity. | Ensure you are using the active (1R,2R)- or (-)-trans-isomer of ML-SI3, as other isomers have different activities. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
MTT solvent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)[3]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Read the absorbance at 590 nm using a microplate reader.[3]
2. Lysosomal Membrane Permeabilization (LMP) Assay
This protocol helps determine if high concentrations of this compound are causing lysosomal damage.
Materials:
-
Cells of interest cultured on coverslips
-
This compound
-
Acridine Orange (AO) staining solution
-
Fluorescence microscope
Procedure:
-
Treat cells cultured on coverslips with various concentrations of this compound for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with Acridine Orange solution (e.g., 5 µg/mL in serum-free medium) for 15 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Immediately visualize the cells under a fluorescence microscope.
-
Interpretation: In healthy cells with intact lysosomes, AO accumulates in these acidic organelles and fluoresces bright red. Upon LMP, the dye leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, fluorescing green. A shift from red to green fluorescence indicates lysosomal membrane permeabilization.
Signaling Pathways and Workflows
Caption: Signaling pathway illustrating how high concentrations of this compound can lead to cytotoxicity.
Caption: A logical workflow for troubleshooting cytotoxicity issues with this compound.
References
challenges in interpreting data with (1R,2R)-ML-SI3
Welcome to the Technical Support Center for (1R,2R)-ML-SI3. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (-)-trans-ML-SI3, is a potent inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1][2] It primarily targets TRPML1 and TRPML2, with weaker activity against TRPML3.[3][4] Structurally, it is a specific stereoisomer of the broader compound ML-SI3.[2] Its mechanism involves binding to a hydrophobic cavity within the TRPML1 channel, the same site targeted by the synthetic agonist ML-SA1.[5][6] By occupying this pocket, this compound competitively blocks channel activation by synthetic agonists like ML-SA1, thereby preventing lysosomal calcium efflux.[5][7]
Q2: What are the critical differences between this compound, (1S,2S)-ML-SI3, and the racemic mixture ML-SI3?
The stereochemistry of ML-SI3 is critical to its function, and using the wrong isomer can lead to contradictory results.
-
This compound [(-)-isomer]: Acts as an inhibitor of TRPML1 and TRPML2.[4]
-
(1S,2S)-ML-SI3 [(+)-isomer]: Acts as an inhibitor of TRPML1 but functions as an activator of TRPML2 and TRPML3.[4][8]
-
ML-SI3 (Racemic Mixture): Contains a mix of isomers, leading to a complex pharmacological profile that includes both inhibition and activation, which can confound data interpretation.[9][10]
It is crucial to use the pure this compound enantiomer for specific inhibition of TRPML1 and TRPML2.[4]
Q3: How does this compound's inhibitory action differ between synthetic and endogenous channel activators?
A key challenge in interpreting data is understanding that this compound's effect is activator-dependent. While it effectively blocks channel activation by synthetic agonists like ML-SA1, it does not inhibit the activation of TRPML1 by the primary endogenous agonist, the lipid PI(3,5)P₂.[5][6] This means if a cellular process is mediated by PI(3,5)P₂-dependent TRPML1 activity, this compound may show little to no effect.[5]
Quantitative Data Summary
The following table summarizes the inhibitory (IC₅₀) and activation (EC₅₀) concentrations for the different ML-SI3 isomers across the three TRPML channels.
| Compound | Target | Activity | Concentration (µM) | Citations |
| This compound | TRPML1 | Inhibition | 1.6 | [1][2][3] |
| TRPML2 | Inhibition | 2.3 | [1][2][3] | |
| TRPML3 | Inhibition | 12.5 | [1][2][3] | |
| (1S,2S)-ML-SI3 | TRPML1 | Inhibition | 5.9 | [4][8][11] |
| TRPML2 | Activation | 2.7 | [4][8][11] | |
| TRPML3 | Activation | 10.8 | [4][8][11] | |
| ML-SI3 (Mixture) | TRPML1 | Inhibition | 4.7 | [9][10] |
| TRPML2 | Inhibition | 1.7 | [9][10] |
Signaling and Logic Diagrams
Caption: Agonist-dependent inhibition of TRPML1 by this compound.
Troubleshooting Guide
Problem 1: No inhibitory effect is observed after applying this compound.
-
Possible Cause A: Pathway is PI(3,5)P₂-Dependent.
-
Explanation: this compound does not block TRPML1 activation by its endogenous agonist PI(3,5)P₂.[5][6] If the cellular response you are measuring (e.g., autophagy, lysosomal trafficking) is initiated by physiological cues that elevate PI(3,5)P₂, the inhibitor will appear ineffective.
-
Solution:
-
Use a positive control by co-applying the synthetic agonist ML-SA1 to confirm that this compound can inhibit channel activity under these conditions. A response to ML-SA1 that is blocked by this compound confirms the compound is active.
-
Consider using alternative methods to block the pathway, such as siRNA/shRNA knockdown of TRPML1, to validate that the channel is indeed involved.
-
-
-
Possible Cause B: Incorrect Compound Concentration.
-
Explanation: The effective concentration can vary between cell types and experimental conditions. While the IC₅₀ for TRPML1 is ~1.6 µM, higher concentrations may be needed to see a full effect in a cellular context.
-
Solution: Perform a dose-response curve, typically ranging from 1 µM to 20 µM, to determine the optimal inhibitory concentration for your specific experimental system.
-
-
Possible Cause C: Poor Solubility or Compound Degradation.
-
Explanation: this compound is soluble in DMSO but may precipitate in aqueous media.[3] Improper storage can lead to degradation.
-
Solution:
-
Prepare fresh stock solutions in high-quality, anhydrous DMSO. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) use.[3]
-
When diluting into aqueous buffer, ensure the final DMSO concentration is low (typically <0.1%) and vortex thoroughly. Visually inspect for any precipitation.
-
To improve solubility, heating the tube to 37°C and using an ultrasonic bath can be helpful.[3]
-
-
Caption: Troubleshooting workflow for experiments where this compound shows no effect.
Problem 2: Unexpected or contradictory results are observed (e.g., channel activation).
-
Possible Cause A: Use of Racemic Mixture or Wrong Enantiomer.
-
Explanation: This is the most common reason for unexpected activation. The (1S,2S)-ML-SI3 enantiomer activates TRPML2 and TRPML3.[4][8] If your compound source is not validated or if you are using a racemic mixture labeled "ML-SI3," you may be inadvertently activating these channels.
-
Solution:
-
Verify the identity and purity of your compound. Ensure you have specifically purchased this compound.
-
If your cells express TRPML2 or TRPML3, be aware of potential confounding effects even with small amounts of the activating enantiomer.
-
If results remain ambiguous, use a TRPML1-specific agonist like ML-SA1 and see if this compound can block its effect. This helps isolate the inhibitory action on TRPML1.
-
-
-
Possible Cause B: Off-Target Effects.
-
Explanation: Like any pharmacological inhibitor, off-target effects are possible, especially at high concentrations. These effects are cell-type and context-dependent.
-
Solution:
-
Use the lowest effective concentration of this compound as determined by your dose-response curve.
-
Validate key findings using a non-pharmacological method, such as TRPML1 gene knockdown or knockout. If the phenotype is rescued or mimicked by genetic manipulation, it confirms the effect is on-target.
-
-
Experimental Protocols
Protocol 1: In Vitro Stock Solution Preparation
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[3][11]
-
Solubilization: To ensure complete dissolution, vortex the solution and briefly warm to 37°C or use an ultrasonic bath.[3]
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.[3][9]
Protocol 2: General Protocol for a Cellular Calcium Imaging Assay
-
Cell Culture: Plate cells (e.g., HEK293 cells overexpressing TRPML1) on glass-bottom dishes suitable for imaging.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Inhibitor Pre-incubation: Replace the dye-loading solution with an appropriate imaging buffer. Add the desired concentration of this compound (diluted from a fresh stock) and pre-incubate for 15-30 minutes.
-
Baseline Measurement: Mount the dish on an imaging microscope and record baseline fluorescence for 1-2 minutes.
-
Agonist Application: Add the synthetic TRPML1 agonist ML-SA1 (e.g., final concentration of 10 µM) to stimulate calcium release.
-
Data Acquisition: Continue recording the fluorescence signal for several minutes to capture the full response.
-
Analysis: Quantify the change in fluorescence intensity over time. A successful inhibition will show a significantly blunted calcium signal in cells pre-treated with this compound compared to vehicle-treated controls.
Protocol 3: Recommended Control Experiments
-
Vehicle Control: Treat cells with the same final concentration of DMSO used for the this compound treatment to control for solvent effects.
-
Positive Inhibition Control: In an agonist-driven experiment (e.g., using ML-SA1), confirm that this compound at a known effective concentration (e.g., 10 µM) blocks the signal. This validates that the compound is active.
-
Specificity Control: Use a structurally unrelated TRPML1 inhibitor, if available, to confirm the observed phenotype.
-
Genetic Control: The gold standard for confirming on-target effects is to repeat the key experiment in cells where TRPML1 has been knocked down or knocked out. The inhibitor should have no effect in these cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. immunomart.com [immunomart.com]
improving the specificity of (1R,2R)-ML-SI3 in cellular assays
Welcome to the technical support center for (1R,2R)-ML-SI3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of this compound in cellular assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (-)-trans-ML-SI3, is a chemical compound that functions as a potent inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1] Specifically, it is a potent inhibitor of TRPML1 and TRPML2, and a weaker inhibitor of TRPML3.[2][3] TRPML channels are crucial for the regulation of lysosomal and endosomal functions, including calcium signaling and membrane trafficking.[3][4] The compound acts as a competitive antagonist to synthetic agonists like ML-SA1, binding to the same hydrophobic cavity within the channel to prevent its activation.[5]
Q2: What are the primary specificity concerns when using this compound?
A2: The main specificity challenge arises from its activity across multiple TRPML isoforms. This compound potently inhibits both TRPML1 (IC50 ≈ 1.6 µM) and TRPML2 (IC50 ≈ 2.3 µM).[3][6] It also inhibits TRPML3, albeit with a lower potency (IC50 ≈ 12.5 µM).[3][6] Therefore, when a cellular effect is observed, it can be difficult to attribute the phenotype solely to the inhibition of TRPML1 without performing appropriate control experiments to rule out the involvement of TRPML2.
Q3: How does this compound differ from its stereoisomers and the racemic mixture?
A3: The biological activity of ML-SI3 is highly dependent on its stereochemistry. The trans-isomer is significantly more active than the cis-isomer.[3] Furthermore, the two enantiomers of the trans-isomer have distinct and sometimes opposing effects:
-
This compound [(-)-isomer]: A potent inhibitor of TRPML1 and TRPML2.[3] This makes it a more suitable tool for investigating TRPML1 and TRPML2 function compared to the racemic mixture.[1][3]
-
(1S,2S)-ML-SI3 [(+)-isomer]: An inhibitor of TRPML1 (IC50 ≈ 5.9 µM), but an activator of TRPML2 (EC50 ≈ 2.7 µM) and TRPML3 (EC50 ≈ 10.8 µM).[3][7]
-
(±)-trans-ML-SI3 [Racemic mixture]: Exhibits mixed activity, acting as an inhibitor of TRPML1 and TRPML3 but an activator of TRPML2.[8]
Using the pure this compound enantiomer is critical for achieving more predictable results. The differential activity of the (1S,2S)-ML-SI3 enantiomer can be leveraged in control experiments to dissect the specific roles of TRPML1 versus TRPML2.
Quantitative Data Summary
The following table summarizes the potency (IC50 for inhibition, EC50 for activation) of different ML-SI3 isomers on the three human TRPML channel isoforms.
| Compound | Target | Activity | Potency (µM) | Citations |
| This compound | TRPML1 | Inhibition | 1.6 | [3][6][9] |
| TRPML2 | Inhibition | 2.3 | [3][6][9] | |
| TRPML3 | Inhibition | 12.5 | [3][6][9] | |
| (1S,2S)-ML-SI3 | TRPML1 | Inhibition | 5.9 | [3][7] |
| TRPML2 | Activation | 2.7 | [3][7] | |
| TRPML3 | Activation | 10.8 | [7] | |
| (±)-trans-ML-SI3 | TRPML1 | Inhibition | 3.1 | [8] |
| TRPML2 | Activation | 3.3 | [8] | |
| TRPML3 | Inhibition | 28.5 | [8] |
Troubleshooting Guide
Q: The observed cellular phenotype is ambiguous. How can I confirm it is a TRPML1-specific effect?
A: This is a common and critical question. A multi-step approach is recommended to deconvolute the effects of this compound on TRPML1 versus other isoforms.
Recommended Steps:
-
Genetic Validation: The most definitive method is to use genetic tools.
-
siRNA/shRNA: Transiently knock down the expression of MCOLN1 (gene for TRPML1) or MCOLN2 (gene for TRPML2). If the phenotype disappears upon MCOLN1 knockdown but persists with MCOLN2 knockdown, it strongly implicates TRPML1.
-
CRISPR/Cas9: Generate stable knockout cell lines for MCOLN1 or MCOLN2 for more robust validation.
-
-
Pharmacological Validation using Stereoisomers: Leverage the unique properties of the (1S,2S)-ML-SI3 isomer.
-
Since (1S,2S)-ML-SI3 inhibits TRPML1 but activates TRPML2, treating cells with this compound can produce a differential effect.[3] If your phenotype is truly mediated by TRPML1 inhibition, you should still observe it (though perhaps with different potency). If the phenotype is due to TRPML2 inhibition, using the (1S,2S) isomer might produce an opposite effect or no effect at all.
-
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that produces the desired phenotype. Given its ~5-7 fold lower potency for TRPML3, this can help minimize off-target effects on that channel.[6]
-
Cell Line Selection: If possible, use cell lines with well-characterized endogenous expression levels of TRPML isoforms. For example, some immune cells have higher TRPML2 expression, which could be used as a positive control system for TRPML2-mediated effects.[1]
Q: My experimental results are inconsistent or the compound appears to have low potency. What could be the cause?
A: Inconsistent results can often be traced back to compound handling and experimental setup.
-
Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO to make a concentrated stock solution.[2] For cellular assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts. If precipitation occurs upon dilution in aqueous media, sonication or gentle warming (to 37°C) may help.[2]
-
Compound Purity: Verify the purity and stereochemical identity of your compound. Commercial batches can vary, and using the racemic mixture or the incorrect isomer will lead to confounding results.[3] Always use the pure (1R,2R) / (-)-trans enantiomer for TRPML1/2 inhibition studies.
-
Cellular Health and Expression: Ensure your cells are healthy and are not passaged excessively. The expression levels of ion channels can change with cell stress or high passage numbers.
-
Assay Conditions: For calcium imaging assays, ensure that intracellular dye loading is optimal and that cells are not over-exposed to excitation light, which can cause phototoxicity.
Key Experimental Protocols
Protocol: Lysosomal Calcium Release Assay
This protocol is adapted from methods used in TRPML channel characterization and is suitable for measuring the inhibitory effect of this compound.[4]
1. Cell Preparation:
-
Plate cells (e.g., HEK293T cells stably overexpressing human TRPML1) onto poly-L-lysine-coated glass coverslips or 96-well imaging plates.
-
Grow cells for 2-3 days until they reach 70-80% confluency.
2. Dye Loading:
-
Prepare a loading buffer (e.g., HEPES-buffered saline) containing a calcium-sensitive dye such as Fura-2 AM (4.0 µM) or Fluo-4 AM (2-5 µM).[4]
-
Add 0.005% (v/v) Pluronic F-127 to the loading buffer to aid dye dispersal.
-
Remove cell culture medium, wash once with loading buffer, and incubate cells with the dye solution for 45 minutes at 37°C.
3. Compound Preparation and Application:
-
Prepare stock solutions of this compound (inhibitor) and ML-SA1 (agonist) in 100% DMSO.
-
Prepare working solutions by diluting the stock in the assay buffer immediately before use. Ensure the final DMSO concentration is consistent across all conditions.
4. Calcium Imaging:
-
Wash cells with assay buffer to remove excess dye and mount the coverslip onto the microscope imaging chamber.
-
Acquire a stable baseline fluorescent signal for 2-3 minutes.
-
To test inhibition, pre-incubate the cells with the desired concentration of this compound for 5-10 minutes.
-
Add the TRPML1 agonist ML-SA1 (e.g., 10 µM final concentration) to stimulate lysosomal calcium release and record the change in fluorescence.
-
Compare the agonist-induced calcium signal in the presence and absence of the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 5. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to (1R,2R)-ML-SI3 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the TRPML1/2 inhibitor, (1R,2R)-ML-SI3, during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the Transient Receptor Potential Mucolipin (TRPML) channels, specifically TRPML1 and TRPML2, with weaker activity against TRPML3. It acts by binding to a hydrophobic cavity within the channel, the same site occupied by the synthetic agonist ML-SA1.[1] This binding prevents the channel from opening in response to agonists like ML-SA1, thereby blocking Ca2+ efflux from lysosomes.[1] Notably, this compound does not inhibit channel activation by the endogenous lipid PI(3,5)P2.[1]
Q2: What are the typical signs of developing resistance to this compound in my cell line?
A2: The primary indicator of resistance is a decreased sensitivity of your cell line to this compound over time. This is quantitatively measured as a significant increase in the half-maximal inhibitory concentration (IC50). You may also observe a reduced effect of the compound on downstream cellular processes that are dependent on TRPML1/2 activity, such as lysosomal calcium release, autophagy, or other specific cellular phenotypes you are studying.
Q3: Are there any known mutations in TRPML1 or TRPML2 that confer resistance to this compound?
A3: As of late 2025, there are no specific mutations in TRPML1 or TRPML2 that have been definitively reported in the scientific literature to confer resistance to this compound. However, research on allosteric modulation of TRPML1 suggests that mutations distant from the inhibitor's binding site can influence channel gating and could potentially lead to resistance.[2][3][4]
Q4: How can I confirm that the observed resistance is specific to this compound and not a general multidrug resistance phenomenon?
A4: To confirm specificity, you should test your resistant cell line against other compounds. This includes:
-
Other TRPML inhibitors with different chemical scaffolds.
-
Inhibitors of other ion channels or signaling pathways.
-
Common chemotherapy drugs known to be affected by multidrug resistance mechanisms (e.g., those effluxed by P-glycoprotein).
If the resistance is specific to this compound or structurally related compounds, it is more likely due to on-target modifications (i.e., changes in the TRPML1/2 channels).
Q5: What are the potential underlying mechanisms of resistance to this compound?
A5: While not yet specifically documented for this compound, potential mechanisms of resistance, based on general principles of drug resistance, could include:
-
On-target mutations: Alterations in the MCOLN1 or MCOLN2 genes (encoding TRPML1 and TRPML2, respectively) that prevent or reduce the binding affinity of this compound. This could be due to mutations directly in the binding pocket or allosteric mutations that change the conformation of the binding site.
-
Target protein expression changes: Upregulation or downregulation of TRPML1 or TRPML2 expression levels.
-
Activation of bypass signaling pathways: Cells may develop alternative pathways to compensate for the inhibition of TRPML1/2, thereby circumventing the effects of the drug.
-
Increased drug efflux: Overexpression of multidrug resistance transporters (e.g., P-glycoprotein) that actively pump this compound out of the cell.
-
Drug metabolism: Increased cellular metabolism of this compound into inactive forms.
Troubleshooting Guides
This section provides a step-by-step approach to identifying, characterizing, and potentially overcoming resistance to this compound in your long-term studies.
Problem 1: Decreased Efficacy of this compound Over Time
Symptoms:
-
A gradual or sudden increase in the IC50 value of this compound is observed in your cell line.
-
The expected phenotypic response to this compound treatment is diminished or absent.
Troubleshooting Workflow:
References
- 1. TRPML1 gating modulation by allosteric mutations and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPML1 gating modulation by allosteric mutations and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPML1 gating modulation by allosteric mutations and lipids [elifesciences.org]
- 4. TRPML1 gating modulation by allosteric mutations and lipids - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in experiments with (1R,2R)-ML-SI3
Welcome to the technical support resource for experiments involving (1R,2R)-ML-SI3. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers minimize variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (-)-trans-ML-SI3, is a potent inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1][2] It primarily functions as an antagonist of TRPML1 and TRPML2, with weaker activity against TRPML3.[3][4] Structurally, it binds to a hydrophobic cavity within the TRPML1 channel, the same site occupied by the synthetic agonist ML-SA1.[5] By occupying this pocket, this compound competitively blocks channel activation by ML-SA1.[5] However, it is important to note that it does not inhibit channel activation by the endogenous lipid agonist PI(3,5)P₂.[5]
Q2: My results are inconsistent. What is the most critical factor for variability when using ML-SI3?
The most significant source of variability is the stereochemistry of the compound. ML-SI3 exists in different isomeric forms with distinct pharmacological activities.[3][4] Using the wrong isomer or an undefined mixture will lead to unpredictable and inconsistent results.
-
This compound (the (-)-isomer): A potent inhibitor of TRPML1 and TRPML2.[4]
-
(1S,2S)-ML-SI3 (the (+)-isomer): An inhibitor of TRPML1 but an activator of TRPML2 and TRPML3.[3][6][7][8]
-
Racemic or cis/trans mixtures: These will contain a mix of isomers with opposing activities, making it impossible to interpret the results clearly.[8][9]
Always confirm that you are using the pure this compound isomer for TRPML1/2 inhibition studies.
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
Proper preparation and storage are crucial for maintaining the compound's activity.
-
Solvent: this compound is highly soluble in DMSO (up to 100 mg/mL or ~233 mM).[2][7] For initial stock preparation, use high-quality, anhydrous DMSO.
-
Preparation: To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[2]
-
Storage: Once prepared, stock solutions should be stored in small aliquots to avoid repeated freeze-thaw cycles.[2]
Q4: What are the recommended working concentrations for in vitro experiments?
The optimal concentration depends on the specific TRPML isoform being targeted and the cell system. Based on its IC₅₀ values, a starting point for typical in vitro experiments would be in the range of 1-10 µM.
-
TRPML3 Inhibition: this compound is a weak inhibitor of TRPML3 (IC₅₀ of 12.5 µM), so significantly higher concentrations would be required.[1][10]
Always perform a dose-response curve in your specific experimental system to determine the optimal concentration.
Troubleshooting Guide
Problem: Inconsistent or No Inhibitory Effect Observed
| Possible Cause | Recommended Action |
| Incorrect Isomer or Mixture Used | Verify the Certificate of Analysis (CoA) to confirm you have the pure This compound isomer. If using a racemic mixture or the (1S,2S) isomer, the expected inhibitory effect on TRPML2 will be absent or confounded by activation.[3][4] |
| Compound Degradation | Prepare fresh stock solutions from powder if the current stock is old or has undergone multiple freeze-thaw cycles. Ensure storage conditions are met (-20°C for short-term, -80°C for long-term).[2] |
| Solubility/Precipitation Issues | Visually inspect the media after adding the compound. If precipitation occurs, lower the final concentration or review the solvent compatibility. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. |
| Assay-Specific Issues | The inhibitory mechanism is competitive with the agonist ML-SA1 but not the endogenous lipid PI(3,5)P₂.[5] If your assay relies on PI(3,5)P₂-mediated activation, this compound will not be an effective inhibitor. Consider the specific activation mechanism in your experiment. |
Problem: Compound Precipitates in Aqueous Media
| Possible Cause | Recommended Action |
| Poor Aqueous Solubility | This compound has low aqueous solubility. Prepare a high-concentration stock in 100% DMSO and dilute it to the final working concentration in your aqueous buffer or media just before use. Vortex thoroughly during dilution. |
| Final Concentration Too High | The compound may be precipitating because the final concentration exceeds its solubility limit in the assay media. Perform a solubility test or reduce the final working concentration. |
| High DMSO Stock Concentration | When adding a highly concentrated DMSO stock to an aqueous solution, localized precipitation can occur. Try using a slightly lower concentration DMSO stock (e.g., 10 mM instead of 100 mM) and add it while vortexing the media. |
Data Presentation
Table 1: Pharmacological Activity of ML-SI3 Isomers on TRPML Channels This table summarizes the half-maximal inhibitory (IC₅₀) and effective (EC₅₀) concentrations for different ML-SI3 isomers. Note the opposing effects of the (1S,2S) isomer on TRPML2 and TRPML3.
| Compound | Target | Activity | Concentration (µM) | Reference(s) |
| This compound | TRPML1 | Inhibition | IC₅₀: 1.6 ± 0.7 | [1][10] |
| TRPML2 | Inhibition | IC₅₀: 2.3 ± 1.1 | [1][10] | |
| TRPML3 | Inhibition | IC₅₀: 12.5 ± 7.6 | [1][10] | |
| (1S,2S)-ML-SI3 | TRPML1 | Inhibition | IC₅₀: 5.9 ± 1.7 | [6][8] |
| TRPML2 | Activation | EC₅₀: 2.7 ± 1.4 | [6][8] | |
| TRPML3 | Activation | EC₅₀: 10.8 ± 0.5 | [6][8] |
Data presented as mean ± SD from at least three independent experiments.
Visualizations
Caption: TRPML1 channel regulation by agonists and this compound.
Caption: Standard experimental workflow for in vitro cell-based assays.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder (MW: 429.58 g/mol )[2], anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.30 mg of this compound.
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly. If needed, warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to ensure complete dissolution.[2]
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes. Store at -20°C for up to 1 month or -80°C for up to 6 months.[2][9] Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for In Vitro Calcium Imaging Assay
-
Cell Plating: Plate cells (e.g., HEK293 cells overexpressing TRPML1) onto appropriate glass-bottom dishes suitable for microscopy. Allow cells to adhere overnight.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Inhibitor Pre-incubation: Prepare the this compound working solution by diluting the 10 mM DMSO stock into your assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). A common final concentration is 10 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Replace the dye-loading solution with the this compound or vehicle solution and pre-incubate for 10-20 minutes.
-
Baseline Measurement: Mount the dish on the microscope and record baseline fluorescence for 1-2 minutes.
-
Agonist Stimulation: While continuously recording, add the TRPML1 agonist (e.g., 10 µM ML-SA1) and record the cellular calcium response for 5-10 minutes.
-
Data Analysis: Quantify the change in fluorescence intensity or the ratio (for ratiometric dyes like Fura-2) over time. Compare the agonist-induced calcium response in cells treated with this compound to the vehicle-treated control cells.
Protocol 3: Preparation of this compound Formulation for In Vivo Experiments
Caution: These formulations are for pre-clinical research use only. The optimal formulation may vary based on the animal model and administration route.
Formulation 1: PEG/Tween/Saline Formulation [6][9]
-
This formulation consists of: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare 1 mL of a 2.5 mg/mL solution: a. Take 100 µL of a 25 mg/mL this compound stock in DMSO. b. Add 400 µL of PEG300 and mix until the solution is clear. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of saline to reach the final volume of 1 mL. Mix again.
-
This formulation should be prepared fresh on the day of use.[6] If precipitation occurs, gentle warming or sonication can aid dissolution.[9]
Formulation 2: Corn Oil Formulation [11][12]
-
This formulation consists of: 10% DMSO and 90% Corn Oil.
-
To prepare 1 mL of a 2.5 mg/mL solution: a. Take 100 µL of a 25 mg/mL this compound stock in DMSO. b. Add 900 µL of corn oil. c. Mix thoroughly until the solution is clear.
-
This formulation is suitable for intraperitoneal (i.p.) injection.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immunomart.com [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 13. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to (1R,2R)-ML-SI3 and ML-SI1: Potency, Specificity, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of (1R,2R)-ML-SI3 and ML-SI1, two chemical probes used to investigate the function of Transient Receptor Potential Mucolipin (TRPML) channels. A comprehensive understanding of their distinct properties is crucial for the accurate interpretation of experimental results and the development of selective therapeutic agents.
Executive Summary
This compound and ML-SI1 are both inhibitors of TRPML channels, with a primary focus on TRPML1, a critical regulator of lysosomal function and autophagy. However, a key distinction lies in their stereochemistry and resulting potency. ML-SI1 is a racemic mixture of inseparable diastereomers, exhibiting weaker and activator-dependent inhibitory activity. In contrast, this compound, also known as (-)-trans-ML-SI3, is a specific stereoisomer of ML-SI3 and has been identified as a significantly more potent and selective inhibitor of TRPML1 and TRPML2. This guide will delve into the experimental data supporting these differences, provide detailed protocols for key assays, and visualize the relevant signaling pathways.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and ML-SI1, highlighting the superior inhibitory activity of the specific stereoisomer.
| Compound | Target | IC50 (µM) | Notes | Reference(s) |
| This compound | TRPML1 | 1.6 | Potent inhibitor | [1][2] |
| TRPML2 | 2.3 | Potent inhibitor | [1][2] | |
| TRPML3 | 12.5 | Weak inhibitor | [1][2] | |
| ML-SI1 | TRPML1 | 15 | Racemic mixture, weaker inhibitor | [3][4] |
| TRPML2 | Weak effect | - | [3][4] |
Mechanism of Action and Target Specificity
Both this compound and ML-SI1 exert their effects by acting as antagonists of TRPML channels, which are crucial for lysosomal calcium efflux. Inhibition of these channels blocks the release of calcium from the lysosome, thereby impacting downstream signaling pathways, most notably autophagy.
This compound has been demonstrated to be a potent inhibitor of TRPML1 and TRPML2, with weaker activity against TRPML3.[1][2] Its stereospecificity is critical for its high affinity and inhibitory efficacy.
ML-SI1 , being a racemic mixture of cis- and trans-isomers (in a 55:45 ratio), displays a less defined pharmacological profile.[3][4] Its inhibitory activity on TRPML1 is significantly lower than that of this compound and its effects are reported to be activator-dependent.[1][5] Due to its mixed isomeric composition and lower potency, ML-SI1 is considered a less precise tool for studying TRPML1 function compared to the pure (-)-trans-ML-SI3 isomer.[1][5]
Signaling Pathways
TRPML1 plays a central role in cellular signaling, primarily through the regulation of lysosomal calcium homeostasis. Its activation or inhibition has profound effects on autophagy and other cellular processes.
Caption: TRPML1 Signaling Pathway and Points of Inhibition.
Experimental Workflows
The following diagram illustrates a general workflow for comparing the inhibitory effects of this compound and ML-SI1 on TRPML1-mediated cellular processes.
Caption: Workflow for Comparing TRPML1 Inhibitors.
Experimental Protocols
Intracellular Calcium Imaging Assay
This protocol is designed to measure changes in intracellular calcium concentration following TRPML1 activation and inhibition.
Materials:
-
HEK293 cells stably expressing human TRPML1
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM or Fura-2 AM (calcium indicators)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound and ML-SI1 stock solutions in DMSO
-
ML-SA1 (TRPML1 agonist) stock solution in DMSO
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Seeding: Seed HEK293-TRPML1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and an equal volume of 20% Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound and ML-SI1 in HBS.
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO).
-
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope equipped for calcium imaging (e.g., excitation at 488 nm and emission at 520 nm for Fluo-4).
-
Agonist Stimulation and Data Acquisition:
-
Add a solution of the TRPML1 agonist ML-SA1 (e.g., 10 µM final concentration) to all wells simultaneously using an automated dispenser.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells.
-
Plot the dose-response curves for each inhibitor and calculate the IC50 values.
-
Autophagy Flux Assay (LC3-II Western Blot)
This protocol measures the accumulation of LC3-II, a marker of autophagosomes, to assess the effect of TRPML1 inhibition on autophagic flux.
Materials:
-
Cells of interest (e.g., HeLa or other suitable cell line)
-
Complete culture medium
-
This compound and ML-SI1 stock solutions in DMSO
-
Bafilomycin A1 (lysosomal inhibitor) stock solution in DMSO
-
RIPA lysis buffer
-
Proteinase and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibody against LC3B
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or ML-SI1 for a predetermined time (e.g., 4-6 hours).
-
For each inhibitor concentration, include a parallel treatment with the inhibitor plus Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the incubation period. This will block the degradation of LC3-II in autolysosomes, allowing for the measurement of autophagic flux.
-
Include vehicle control and Bafilomycin A1 only control groups.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel to resolve LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II levels to the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without Bafilomycin A1.
-
Compare the effects of this compound and ML-SI1 on autophagic flux.
-
Conclusion
The available evidence strongly indicates that This compound is a superior chemical tool for the investigation of TRPML1 and TRPML2 channels compared to ML-SI1 . Its stereochemical purity translates to significantly higher potency and a more defined pharmacological profile. Researchers should exercise caution when interpreting data generated using the racemic mixture ML-SI1, as its effects are likely a composite of the activities of its different isomers. For precise and reliable studies on the role of TRPML1 in cellular physiology and disease, the use of the specific and potent inhibitor this compound is highly recommended.
References
- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. hellobio.com [hellobio.com]
- 4. Video: Staining the Cytoplasmic Ca2+ with Fluo-4/AM in Apple Pulp [jove.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
A Comparative Guide to (1R,2R)-ML-SI3 and (1S,2S)-ML-SI3 in TRPML Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomers (1R,2R)-ML-SI3 and (1S,2S)-ML-SI3 in their modulation of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. The information presented is collated from peer-reviewed studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction to TRPML Channels
The TRPML channel family, consisting of TRPML1, TRPML2, and TRPML3, are cation-permeable channels primarily localized to late endosomes and lysosomes.[1] They play crucial roles in a variety of cellular processes, including endolysosomal trafficking, ion homeostasis, and autophagy.[2] Dysfunctional TRPML channels have been implicated in several diseases, most notably the lysosomal storage disorder Mucolipidosis type IV, which is caused by loss-of-function mutations in the MCOLN1 gene encoding TRPML1.[1]
This compound versus (1S,2S)-ML-SI3: A Tale of Two Enantiomers
ML-SI3 is a potent modulator of TRPML channels; however, its stereochemistry dictates its specific activity. The trans-isomer of ML-SI3 is significantly more active than the cis-isomer.[3] Furthermore, the two enantiomers of trans-ML-SI3, this compound and (1S,2S)-ML-SI3, exhibit distinct and often opposing effects on the different TRPML channel isoforms.[3]
This compound , also known as (-)-trans-ML-SI3, acts as a pan-inhibitor of the TRPML channel family.[3][4] It potently blocks TRPML1 and TRPML2, with weaker inhibition of TRPML3.[4][5] This makes it a valuable tool for studies requiring the simultaneous inhibition of multiple TRPML isoforms.
In stark contrast, (1S,2S)-ML-SI3 , or (+)-trans-ML-SI3, displays a more complex pharmacological profile. While it inhibits TRPML1, it acts as an activator of TRPML2 and TRPML3.[3][6] This dual activity makes (1S,2S)-ML-SI3 a unique pharmacological tool for dissecting the individual contributions of TRPML2 and TRPML3 to cellular physiology.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for the two enantiomers against the three human TRPML channel isoforms.
| Compound | Target | Activity | IC50 / EC50 (µM) |
| This compound | TRPML1 | Inhibition | 1.6[3][4][5] |
| TRPML2 | Inhibition | 2.3[3][4][5] | |
| TRPML3 | Inhibition | 12.5[3][4][5] | |
| (1S,2S)-ML-SI3 | TRPML1 | Inhibition | 5.9[3][6] |
| TRPML2 | Activation | 2.7[6] | |
| TRPML3 | Activation | 10.8[6] |
Signaling Pathways and Logical Relationships
The differential modulation of TRPML channels by the ML-SI3 enantiomers can be visualized as follows:
Figure 1. Differential modulation of TRPML channels by ML-SI3 enantiomers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and (1S,2S)-ML-SI3.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion channel activity of TRPML channels expressed on the plasma membrane of host cells.
Figure 2. Workflow for whole-cell patch-clamp electrophysiology experiments.
Experimental Details:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their low endogenous channel activity and high transfection efficiency.
-
Transfection: Cells are transiently transfected with plasmids encoding human TRPML1, TRPML2, or TRPML3, often with a C-terminal YFP tag for visualization.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used. Currents are typically elicited by voltage ramps from -100 mV to +100 mV over 500 ms from a holding potential of 0 mV.
-
Solutions: The standard extracellular (bath) solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution typically contains (in mM): 140 CsCl, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.
-
Data Analysis: The effects of the compounds are quantified by measuring the change in current amplitude at specific voltages (e.g., -100 mV for inward currents). IC50 and EC50 values are determined by fitting concentration-response data to a Hill equation.
Calcium Imaging Assays
This high-throughput method is used to measure changes in intracellular calcium concentration as an indicator of TRPML channel activity.
Experimental Details:
-
Cell Line and Loading: HEK293 cells stably expressing the TRPML channel of interest are plated in 96- or 384-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C.
-
Assay Buffer: The experiments are performed in a HEPES-buffered saline (HBS) solution containing (in mM): 132 NaCl, 6 KCl, 1 MgCl2, 1 CaCl2, 5.5 D-glucose, and 10 HEPES, at pH 7.4.
-
Compound Application and Measurement: The baseline fluorescence is recorded before the addition of the test compounds. For antagonists, cells are often pre-incubated with the inhibitor before the addition of a known TRPML channel agonist (e.g., ML-SA1 for TRPML1). Changes in fluorescence intensity are monitored over time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence at two different excitation wavelengths (for Fura-2) or as a change in fluorescence intensity relative to the baseline (for Fluo-4). Concentration-response curves are generated to determine IC50 and EC50 values.
Conclusion
The stereoisomers of ML-SI3, this compound and (1S,2S)-ML-SI3, are powerful and selective tools for the pharmacological modulation of TRPML channels. Their distinct activities—pan-inhibition by the (1R,2R) enantiomer and mixed antagonism/agonism by the (1S,2S) enantiomer—provide researchers with a unique opportunity to probe the specific functions of individual TRPML isoforms. A thorough understanding of their differential pharmacology, as outlined in this guide, is essential for the design and interpretation of experiments aimed at elucidating the physiological and pathophysiological roles of the TRPML channel family.
References
- 1. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 2. Methods for investigating STAT3 regulation of lysosomal function in mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 4. Identification of Selective Agonists of the Transient Receptor Potential Channels 3 (TRPML3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Up-regulation of lysosomal TRPML1 channels is essential for lysosomal adaptation to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (1R,2R)-ML-SI3 and ML-SA1 on TRPML1
A definitive guide for researchers and drug development professionals on the differential effects of a potent inhibitor and a synthetic agonist on the TRPML1 ion channel.
This guide provides a comprehensive comparative analysis of two widely used modulators of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel: the potent inhibitor (1R,2R)-ML-SI3 and the synthetic agonist ML-SA1. TRPML1, a crucial cation channel localized to late endosomes and lysosomes, plays a vital role in lysosomal physiology, including calcium homeostasis, membrane trafficking, and autophagy.[1][2] Understanding the distinct mechanisms and performance of these compounds is paramount for researchers investigating lysosomal function and for professionals in the field of drug discovery targeting TRPML1-related pathologies.
Executive Summary
This compound is a potent and selective inhibitor of TRPML1, effectively blocking channel activity. In contrast, ML-SA1 is a synthetic agonist that activates TRPML1, mimicking the effect of the endogenous ligand PI(3,5)P2.[3] Both compounds have been instrumental in elucidating the physiological roles of TRPML1. This guide presents a side-by-side comparison of their quantitative performance, selectivity, and mechanisms of action, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters for this compound and ML-SA1, providing a clear comparison of their potency and efficacy on TRPML1.
| Compound | Target | Assay Type | Parameter | Value (µM) | Reference |
| This compound | TRPML1 | Inhibition Assay | IC50 | 1.6 | [4] |
| ML-SA1 | TRPML1 | Activation Assay (pH 4.6) | EC50 | 9.7 | [1] |
| ML-SA1 | TRPML1 | Activation Assay (pH 7.4) | EC50 | 15.3 | [1] |
Table 1: Potency of this compound and ML-SA1 on TRPML1. The IC50 value for this compound indicates the concentration required to inhibit 50% of TRPML1 activity. The EC50 values for ML-SA1 represent the concentration needed to elicit a half-maximal response, demonstrating the pH sensitivity of its agonistic activity.
Selectivity Profile
The selectivity of a pharmacological tool is critical for attributing observed effects to a specific target. The following table outlines the selectivity of this compound and the broader activity of ML-SA1 across the TRPML channel family.
| Compound | TRPML1 | TRPML2 | TRPML3 | Reference |
| This compound (IC50, µM) | 1.6 | 2.3 | 12.5 | [4] |
| ML-SA1 | Agonist | Agonist | Agonist | [2][3] |
Table 2: Selectivity of this compound and ML-SA1 across TRPML Channels. this compound exhibits the highest potency for TRPML1, with decreasing activity against TRPML2 and TRPML3. ML-SA1 is a pan-agonist for the TRPML channel family.
Mechanism of Action
This compound and ML-SA1 exert opposing effects on TRPML1 function through competitive binding at the same site.
This compound: The Inhibitor
This compound acts as a channel blocker, physically occluding the ion permeation pathway of TRPML1.[5] Cryo-electron microscopy studies have revealed that it binds to a hydrophobic pocket formed by the S5 and S6 transmembrane helices and the pore helix 1 (PH1) of a single TRPML1 subunit.[1][6] This binding stabilizes the channel in a closed conformation, thereby preventing the efflux of cations such as Ca2+ from the lysosome.[1]
ML-SA1: The Agonist
ML-SA1 is a synthetic agonist that activates TRPML1, leading to channel opening and subsequent cation release from the lysosome.[2] Remarkably, ML-SA1 binds to the same hydrophobic pocket as this compound.[1][6][7] However, its binding induces a conformational change that opens the channel's lower gate, allowing for ion permeation.[1] It is important to note that ML-SA1's agonistic activity is independent of the endogenous agonist PI(3,5)P2.[3]
Competitive Interaction
The shared binding site of this compound and ML-SA1 leads to a competitive interaction. Electrophysiological experiments have demonstrated that pre-application of this compound can block the activation of TRPML1 by ML-SA1.[1] This competitive antagonism is a key aspect of their pharmacological relationship.
Signaling Pathway and Compound Interaction
The following diagram illustrates the TRPML1 signaling pathway and the opposing effects of ML-SA1 and this compound.
References
- 1. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML-SA1 - Wikipedia [en.wikipedia.org]
- 3. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human TRPML1 channel structures in open and closed conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to (1R,2R)-ML-SI3 and Other TRPML Inhibitors for Researchers
In the study of lysosomal function and signaling, transient receptor potential mucolipin (TRPML) channels are crucial targets. The development of specific inhibitors for these channels is paramount for dissecting their physiological roles and for potential therapeutic interventions. Among the available inhibitors, (1R,2R)-ML-SI3 has emerged as a potent and valuable tool. This guide provides a detailed comparison of this compound with other TRPML inhibitors, supported by experimental data and protocols to aid researchers in their selection and application of these compounds.
Potency and Selectivity Profile
This compound, the (-)-trans-isomer of ML-SI3, is a potent inhibitor of all three TRPML isoforms. Its inhibitory activity is most pronounced against TRPML1 and TRPML2, with weaker activity against TRPML3.[1][2] The stereochemistry of ML-SI3 is a critical determinant of its activity, as its isomers exhibit distinct pharmacological profiles. For instance, the (+)-trans-isomer, (1S,2S)-ML-SI3, is a potent inhibitor of TRPML1 but acts as an activator for TRPML2 and TRPML3.[3][4] The commercially available ML-SI3 is often a mixture of cis/trans isomers, which can act as an inhibitor of TRPML1 and TRPML2, but its components can also activate TRPML2.[5][6]
A summary of the inhibitory and activating concentrations (IC50 and EC50) for this compound and related compounds is presented in the table below.
| Compound | Target | Effect | IC50 / EC50 (µM) |
| This compound | TRPML1 | Inhibition | 1.6[1][2] |
| TRPML2 | Inhibition | 2.3[1][2] | |
| TRPML3 | Inhibition | 12.5[1][2] | |
| (1S,2S)-ML-SI3 | TRPML1 | Inhibition | 5.9[3][4] |
| TRPML2 | Activation | 2.7[3][4] | |
| TRPML3 | Activation | 10.8[3][4] | |
| (rel)-ML-SI3 | TRPML1 | Inhibition | 3.1[6] |
| TRPML2 | Activation | 3.3[6] | |
| TRPML3 | Inhibition | 28.5[6] | |
| ML-SI3 (cis/trans mix) | TRPML1 | Inhibition | 4.7[5][7] |
| TRPML2 | Inhibition | 1.7[5][7] | |
| ML-SI1 | TRPML1 | Inhibition | - |
| Verapamil | TRPML1/TRPML3 | Inhibition | - |
| Sphingomyelin | TRPML1 | Inhibition | - |
Mechanism of Action
Structural and functional studies have revealed that ML-SI3 binds to a hydrophobic pocket within the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1 domain.[8] This is the same binding site as the synthetic agonist ML-SA1.[8] Consequently, ML-SI3 acts as a competitive antagonist of ML-SA1, effectively blocking channel activation by this agonist.[8] However, it is important to note that ML-SI3 does not inhibit the activation of TRPML1 by the endogenous lipid agonist phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[8] This suggests a distinct mechanism of activation by PI(3,5)P2 that is not directly competed by ML-SI3.
The signaling pathway below illustrates the interplay between TRPML1 activators and inhibitors.
Experimental Protocols
To assess the activity of TRPML inhibitors like this compound, two primary experimental techniques are employed: whole-lysosome patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Lysosome Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in the native lysosomal membrane.
Methodology:
-
Cell Culture and Lysosome Enlargement: Culture cells (e.g., HEK293T cells overexpressing the TRPML channel of interest) on glass coverslips. To facilitate patching, enlarge lysosomes by treating the cells with a vacuolating agent like vacuolin-1 (1 µM) for at least 2 hours.[2][9]
-
Lysosome Isolation: Briefly incubate cells with a dye that accumulates in acidic organelles, such as Neutral Red, to visualize the enlarged lysosomes.[9] Mechanically rupture the plasma membrane using a small-diameter glass pipette to release the lysosomes into the extracellular solution.[9]
-
Patch-Clamp Recording: Using a fresh, fire-polished glass pipette, form a high-resistance (giga-ohm) seal with the membrane of an isolated lysosome.[9] Establish the whole-lysosome configuration by applying a brief suction pulse to rupture the lysosomal membrane patch under the pipette tip.
-
Data Acquisition: Record ionic currents across the lysosomal membrane using a patch-clamp amplifier. Apply voltage-ramp protocols (e.g., -100 mV to +100 mV over 500 ms) to measure current-voltage relationships.[10]
-
Compound Application: Perfuse the isolated lysosome with solutions containing the TRPML agonist (e.g., ML-SA1) to elicit channel activity, followed by co-perfusion with the inhibitor (this compound) at various concentrations to determine the IC50.
The following diagram outlines the workflow for a whole-lysosome patch-clamp experiment.
Intracellular Calcium Imaging
This method measures changes in cytosolic calcium concentration resulting from the opening or closing of TRPML channels.
Methodology:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM. A typical loading solution consists of 1 µg/ml Fura-2 AM in a recording buffer (e.g., HEPES-buffered saline) for 30 minutes at room temperature.[11]
-
Washing: After loading, wash the cells with the recording buffer for 30 minutes to allow for the de-esterification of the Fura-2 AM within the cells.[11]
-
Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the Fura-2 dye at 340 nm and 380 nm and measure the emission at ~505 nm.[12] The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Compound Application: Record baseline fluorescence ratios. Apply a TRPML agonist (e.g., ML-SA1) to induce a calcium release from lysosomes. Once a stable response is achieved, add the TRPML inhibitor (this compound) at various concentrations to measure the inhibition of the agonist-induced calcium signal.
Comparison with Other TRPML Inhibitors
While the ML-SI3 series of compounds are widely used, other molecules have been reported to inhibit TRPML channels.
-
ML-SI1: A structurally related compound to ML-SI3, it also inhibits TRPML1. However, it was found to be less promising than ML-SI3 in initial characterizations.[3]
-
Verapamil and Lanthanum (La³⁺): These non-specific cation channel blockers have been shown to inhibit both TRPML1 and TRPML3.[13] Their lack of specificity for TRPML channels limits their utility as precise research tools.
-
Sphingomyelin: This endogenous lipid, which can accumulate in certain lysosomal storage diseases, has been shown to directly inhibit TRPML1 activity.[14] This highlights a physiological mechanism of channel regulation that can be pathologically relevant.
Conclusion
This compound is a potent and relatively selective inhibitor of TRPML channels, particularly TRPML1 and TRPML2. Its well-characterized mechanism of action as a competitive antagonist of the agonist ML-SA1 makes it a valuable tool for studying TRPML channel function. Researchers should be mindful of the stereoisomeric differences in the ML-SI3 family, as they can have opposing effects on TRPML2 and TRPML3. When selecting an inhibitor, the specific TRPML isoform of interest and the desired experimental outcome should be carefully considered. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this compound and other TRPML inhibitors in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel TRPML1 Activator for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Selective inhibition of TRPM2 channel by two novel synthesized ADPR analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [nanion.de]
- 7. researchgate.net [researchgate.net]
- 8. TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. moodle2.units.it [moodle2.units.it]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 14. Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of (1R,2R)-ML-SI3 with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor (1R,2R)-ML-SI3 with genetic knockdown approaches for studying the function of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. The information presented herein is compiled from multiple studies to offer a broad perspective on the available tools for TRPML1 research.
Introduction
This compound is a potent and selective inhibitor of the TRPML cation channels, with high affinity for TRPML1 and TRPML2, and weaker activity towards TRPML3.[1][2] These channels are crucial for lysosomal function, particularly in mediating the release of Ca²⁺ from the lysosome into the cytoplasm. Dysregulation of TRPML1 is associated with various cellular and disease states, including lysosomal storage disorders and neurodegenerative diseases.[3][4] Consequently, tools that effectively inhibit TRPML1 are invaluable for both basic research and therapeutic development.
Genetic knockdown techniques, such as RNA interference (siRNA) and CRISPR-Cas9, offer an alternative approach to inhibit TRPML1 function by reducing its expression levels. This guide compares the use of this compound with these genetic methods, providing available quantitative data, detailed experimental protocols, and a discussion of alternative pharmacological inhibitors.
Data Presentation: Comparison of Inhibitory Methods
The following table summarizes the key characteristics and reported efficacy of this compound and genetic knockdown methods for inhibiting TRPML1 function. It is important to note that the data presented is a synthesis from multiple studies and not from a single direct comparative experiment.
| Method | Target | Mechanism of Action | Reported Efficacy | Advantages | Disadvantages | Key References |
| This compound | TRPML1/TRPML2 | Channel Blocker | IC₅₀ for TRPML1: ~1.6 µM | - Rapid and reversible inhibition- Dose-dependent control- Applicable to a wide range of cell types and in vivo models | - Potential off-target effects- Lower specificity compared to genetic methods (also inhibits TRPML2) | [1][2] |
| siRNA Knockdown | TRPML1 mRNA | mRNA degradation | >80% reduction in mRNA and protein levels | - High specificity for TRPML1- Can achieve significant protein depletion | - Transient effect- Incomplete knockdown is common- Potential for off-target effects from the siRNA molecule itself | [5] |
| CRISPR-Cas9 Knockout | TRPML1 gene | Gene disruption (indel formation) | Complete and permanent loss of protein expression | - Permanent and complete gene knockout- High specificity | - Potential for off-target mutations- Time-consuming to generate stable knockout cell lines- Irreversible | [6][7] |
Experimental Protocols
Pharmacological Inhibition with this compound
This protocol describes the general steps for treating cultured cells with this compound to inhibit TRPML1 function.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Cell culture medium appropriate for the cell line
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration is 10 µM.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific assay being performed. For acute inhibition of lysosomal calcium release, a short incubation of 30 minutes to 2 hours may be sufficient. For studies on processes like autophagy, longer incubation times (e.g., 6-24 hours) may be necessary.[9]
-
Downstream Analysis: Following incubation, proceed with the desired functional assay, such as measuring lysosomal calcium release or assessing autophagy flux.
Genetic Knockdown of TRPML1 using siRNA
This protocol outlines a general procedure for transiently knocking down TRPML1 expression using siRNA.
Materials:
-
TRPML1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cultured cells
Procedure:
-
Cell Seeding: One day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the TRPML1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically to achieve maximal knockdown.
-
Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency at both the mRNA (e.g., by qRT-PCR) and protein (e.g., by Western blot) levels.[5]
-
Functional Assays: Once knockdown is confirmed, the cells can be used for functional experiments.
Genetic Knockout of TRPML1 using CRISPR-Cas9
This protocol provides a general workflow for generating a stable TRPML1 knockout cell line.
Materials:
-
A plasmid co-expressing Cas9 nuclease and a TRPML1-specific single-guide RNA (sgRNA)
-
Transfection reagent suitable for plasmid DNA
-
Cultured cells
-
Puromycin or other selection agent if the plasmid contains a resistance marker
Procedure:
-
sgRNA Design and Cloning: Design and clone a TRPML1-specific sgRNA into a Cas9 expression vector.
-
Transfection: Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection method.
-
Selection (if applicable): If the plasmid contains a selection marker, apply the appropriate selection agent (e.g., puromycin) 24-48 hours post-transfection to eliminate untransfected cells.
-
Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell clones.
-
Expansion of Clones: Expand the single-cell clones into clonal populations.
-
Screening and Validation of Knockout:
-
Screen the clonal populations for TRPML1 knockout by Western blot to identify clones with a complete loss of TRPML1 protein.
-
Confirm the knockout at the genomic level by sequencing the targeted region of the TRPML1 gene to identify the specific insertions or deletions (indels) that resulted in the knockout.[6][7]
-
-
Functional Characterization: Once a knockout clone is validated, it can be used for functional studies.
Mandatory Visualization
Caption: TRPML1 signaling and mechanisms of inhibition.
Caption: Workflow for validating TRPML1 inhibition.
Alternative Pharmacological Inhibitors
While this compound is a widely used and potent TRPML1 inhibitor, several other compounds have been reported to block TRPML1 activity.
| Inhibitor | Mechanism of Action | Reported IC₅₀ for TRPML1 | Notes | Key References |
| ML-SI1 | Channel Blocker | ~10 µM | Less potent and selective than ML-SI3.[10] | [10] |
| Verapamil | Channel Blocker | ~1 µM | Also a well-known L-type calcium channel blocker, indicating lower specificity for TRPML1.[11][12] | [11][12] |
| Tetrandrine | Calcium Channel Blocker | Not well-defined for TRPML1 | A natural product with broad activity on various calcium channels.[13] | [13] |
| Genistein | Tyrosine Kinase Inhibitor | Not well-defined for TRPML1 | May indirectly affect TRPML1 function.[14] | [14] |
| Sphingomyelin | Endogenous Lipid | Not applicable (endogenous modulator) | Accumulation in lysosomes can inhibit TRPML1 activity.[8] | [8] |
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown methods are powerful tools for studying TRPML1 function. The choice of method depends on the specific experimental goals. This compound offers a rapid and reversible means of inhibiting TRPML1, making it suitable for acute studies and for validating findings from genetic approaches. Genetic knockdowns, particularly CRISPR-Cas9, provide a highly specific and permanent loss of function, which is ideal for studying the long-term consequences of TRPML1 deficiency. For a comprehensive understanding of TRPML1's role in cellular processes, a combination of both pharmacological and genetic approaches is often the most robust strategy. This guide provides the foundational information to assist researchers in selecting and implementing the most appropriate methods for their investigations into TRPML1 biology.
References
- 1. TRPML1 gating modulation by allosteric mutations and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LAMTOR1 inhibition of TRPML1‐dependent lysosomal calcium release regulates dendritic lysosome trafficking and hippocampal neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPML1 gating modulation by allosteric mutations and lipids [elifesciences.org]
- 7. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Genistein induces growth arrest and suppresses telomerase activity in brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of (1R,2R)-ML-SI3 with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-ML-SI3, a stereoisomer of ML-SI3, is recognized as a potent antagonist of the Transient Receptor Potential Mucolipin (TRPML) channel subfamily. A comprehensive understanding of its selectivity and potential cross-reactivity with other ion channels is crucial for its application as a chemical tool in research and for the development of therapeutic agents. This guide provides a comparative analysis of the known cross-reactivity of this compound, supported by available experimental data and detailed methodologies.
Selectivity Profile of this compound within the TRPML Family
This compound exhibits inhibitory activity against all three members of the TRPML family: TRPML1, TRPML2, and TRPML3. However, its potency varies among these subtypes. Notably, its stereoisomer, (1S,2S)-ML-SI3, displays a contrasting activity profile, acting as an activator for TRPML2 and TRPML3, highlighting the stereospecificity of its interaction with these channels.
Table 1: Inhibitory Activity of this compound on TRPML Channels
| Ion Channel | IC50 (µM) | Reference |
| TRPML1 | 1.6 | [1][2][3] |
| TRPML2 | 2.3 | [1][2][3] |
| TRPML3 | 12.5 | [1][2][3] |
IC50 values represent the concentration of this compound required to inhibit 50% of the channel's activity.
Cross-Reactivity with Other Ion Channels
Comprehensive screening data for this compound against a broad panel of other ion channel families, such as voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels, as well as chloride (Cl-) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is not extensively available in the public domain. Standard industry practice for characterizing a compound's selectivity involves screening against comprehensive panels, such as the SafetyScreen panels offered by companies like Eurofins Discovery.[4][5][6] Such screening is essential to identify potential off-target effects and ensure the compound's suitability for specific research or therapeutic applications. The lack of this data for this compound represents a significant knowledge gap.
Signaling Pathways Modulated by this compound
This compound, through its inhibition of TRPML1, can significantly impact downstream signaling pathways regulated by lysosomal calcium release. TRPML1 is a key channel responsible for Ca2+ efflux from the lysosome, a process initiated by the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[7][8][9] This lysosomal calcium release plays a critical role in various cellular processes, including autophagy and the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[10][11][12][13] By blocking TRPML1, this compound can be expected to attenuate these signaling cascades.
Caption: Figure 1: TRPML1 Signaling Pathway and Inhibition by this compound
Experimental Protocols
The determination of the cross-reactivity and selectivity of compounds like this compound relies on robust experimental methodologies. The following are detailed protocols for key assays used in such characterizations.
Electrophysiology: Patch-Clamp Technique for TRPML Channels
This method allows for the direct measurement of ion channel activity.
References
- 1. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. PI(3,5)P2 Controls Membrane Traffic by Direct Activation of Mucolipin Ca2+ Release Channels in the Endolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. PI(3,5)P(2) controls membrane trafficking by direct activation of mucolipin Ca(2+) release channels in the endolysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway | Semantic Scholar [semanticscholar.org]
- 11. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. TRPML1-/TFEB-Dependent Regulation of Lysosomal Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (1R,2R)-ML-SI3, a TRPML1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (1R,2R)-ML-SI3, a potent inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with a focus on TRPML1. The information is intended to assist researchers in designing experiments and evaluating the therapeutic potential of this compound. We present a compilation of experimental data, detailed protocols, and visual aids to facilitate a thorough understanding of its biological activity.
In Vitro Efficacy: this compound and Alternatives
This compound is a stereoisomer of ML-SI3 and demonstrates potent inhibitory activity against the three TRPML isoforms. Its in vitro efficacy, as determined by the half-maximal inhibitory concentration (IC50), is summarized in the table below and compared with other known TRPML1 inhibitors.
| Compound | Target(s) | IC50 (µM) | Cell Line/System Used | Reference(s) |
| This compound | TRPML1, TRPML2, TRPML3 | 1.6 (TRPML1) , 2.3 (TRPML2), 12.5 (TRPML3) | Not explicitly stated, likely HEK293 cells expressing the respective channels | [1][2] |
| ML-SI1 | TRPML1 | 15 | Not explicitly stated, likely HEK293 cells expressing hTRPML1 | [3] |
| Salinomycin | TRPML1 | 3.45 ± 0.62 | HEK293T cells exogenously expressing GFP-tagged TRPML1 | [4][5] |
Data Summary: this compound exhibits the most potent inhibition of TRPML1 among the listed small molecules, with an IC50 value of 1.6 µM.[1][2] Salinomycin also shows significant inhibitory activity in the low micromolar range.[4][5] ML-SI1 is a less potent inhibitor of TRPML1.[3]
In Vivo Efficacy: Insights from a Structurally Related Inhibitor
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| ML-SI1 | Breast cancer xenograft nude mice | 30 mg/kg, intraperitoneal injections every other day for 50 days | - Significantly reduced tumor volume and weight. - No significant effect on mouse body weight. | [4] |
Data Summary: The in vivo study with ML-SI1 suggests that pharmacological inhibition of TRPML1 can effectively suppress tumor growth in a preclinical cancer model.[4] This provides a strong rationale for investigating the in vivo efficacy of the more potent inhibitor, this compound, in similar models.
Experimental Protocols
In Vitro: Fluo-4 Based Calcium Influx Assay for TRPML1 Inhibition
This protocol describes a common method for assessing the inhibitory activity of compounds on TRPML1 channels by measuring changes in intracellular calcium concentration.
1. Cell Preparation:
-
Plate HEK293 cells stably expressing human TRPML1 in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well.
-
Culture overnight in standard growth medium.[6]
2. Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6][7]
-
Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM dye-loading solution to each well.[7]
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7]
3. Compound Preparation and Application:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
After the dye incubation, wash the cells with the assay buffer.
-
Add the compound dilutions to the respective wells.
4. Measurement of Calcium Flux:
-
Use a fluorescence plate reader (e.g., FlexStation 3) to measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7][8]
-
Establish a baseline fluorescence reading before adding a TRPML1 agonist (e.g., ML-SA1) to stimulate calcium influx.
-
Continue to monitor the fluorescence to measure the inhibitory effect of the compounds on the agonist-induced calcium signal.
5. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the agonist-only control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.
In Vivo: Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a TRPML1 inhibitor in a subcutaneous xenograft model.
1. Cell Preparation and Implantation:
-
Culture a human cancer cell line (e.g., HCC1954 breast cancer cells) under standard conditions.[4]
-
Harvest the cells during the exponential growth phase and resuspend them in a suitable medium, such as a mixture of medium and Matrigel.[9]
-
Subcutaneously inject the cell suspension (e.g., 0.5-2 million cells in 200 µL) into the flank of immunocompromised mice (e.g., nude mice).[9]
2. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor volume with calipers twice a week.[10]
-
Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[9][10]
3. Dosing and Monitoring:
-
Prepare the dosing solution of this compound in a suitable vehicle.
-
Administer the compound to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every other day).[4] The control group should receive the vehicle only.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.[4]
-
Continue to measure tumor volumes throughout the study.
4. Endpoint and Analysis:
-
At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.[4]
-
Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups.
-
Analyze the data for statistical significance to determine the in vivo efficacy of the compound.
Visualizing the Science
TRPML1 Signaling Pathway
The following diagram illustrates the central role of TRPML1 in cellular signaling, particularly in the regulation of autophagy and lysosomal function.
Caption: TRPML1-mediated Ca2+ release influences autophagy via mTORC1-dependent and -independent pathways.
Experimental Workflow for TRPML1 Inhibitor Screening
This diagram outlines a typical workflow for identifying and validating novel TRPML1 inhibitors, from initial high-throughput screening to in vivo efficacy studies.
Caption: A streamlined workflow for the discovery and development of TRPML1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. abcam.com [abcam.com]
- 8. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Independent Validation of (1R,2R)-ML-SI3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TRPML1 inhibitor (1R,2R)-ML-SI3 with alternative compounds, supported by experimental data and detailed protocols. The information is compiled from published literature to facilitate independent validation and guide future research.
This compound has emerged as a potent inhibitor of the Transient Receptor Potential Mucolipin (TRPML) channels, particularly TRPML1 and TRPML2, with weaker activity against TRPML3. Its stereospecific nature is a critical aspect of its function, as its enantiomer, (1S,2S)-ML-SI3, exhibits a contrasting pharmacological profile. This guide summarizes the quantitative data on these compounds and provides detailed methodologies for key experiments to allow for independent assessment of their activity.
Comparative Performance of TRPML1 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and its related compounds against the three human TRPML channel isoforms. This data is compiled from the foundational study by Leser et al. (2021) and other independent sources.
| Compound | Target | Activity | IC50 / EC50 (µM) | Reference |
| This compound | TRPML1 | Inhibition | 1.6 | [1] |
| TRPML2 | Inhibition | 2.3 | [1] | |
| TRPML3 | Inhibition | 12.5 | [1] | |
| (1S,2S)-ML-SI3 | TRPML1 | Inhibition | 5.9 | |
| TRPML2 | Activation | 2.7 | ||
| TRPML3 | Activation | 10.8 | ||
| ML-SI1 | TRPML1 | Inhibition | - | [2] |
| Estradiol methyl ether (EDME) | TRPML1 | Inhibition | - |
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the same binding site as the synthetic TRPML1 agonist ML-SA1. However, it is important to note that this compound does not inhibit the activation of TRPML1 by the endogenous agonist phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[3] This suggests a distinct mechanism of regulation for synthetic and endogenous activators of the channel.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz.
References
A Researcher's Guide to Assessing the Enantiomeric Purity of (1R,2R)-ML-SI3
For researchers and drug development professionals utilizing the TRPML channel inhibitor (1R,2R)-ML-SI3, ensuring its enantiomeric purity is paramount for obtaining accurate and reproducible experimental results. The stereochemistry of ML-SI3 critically dictates its pharmacological activity, with different enantiomers exhibiting distinct and even opposing effects on TRPML channels. This guide provides a comparative overview of methods to assess the enantiomeric purity of this compound, alongside detailed experimental protocols and supporting data.
The Critical Role of Chirality in ML-SI3 Activity
This compound, also known as (-)-trans-ML-SI3, is a potent inhibitor of the transient receptor potential mucolipin (TRPML) channels TRPML1 and TRPML2, and a weaker inhibitor of TRPML3.[1][2][3] These channels are crucial for regulating lysosomal calcium signaling, which in turn governs processes like autophagy and membrane trafficking.[3][4]
However, the pharmacological activity of ML-SI3 is highly dependent on its stereoisomeric form. The trans-isomer is significantly more active than the cis-isomer.[3] Furthermore, the enantiomers of the trans-isomer display markedly different activities. While the (1R,2R) enantiomer acts as an inhibitor across all three TRPML subtypes, its counterpart, (1S,2S)-ML-SI3 or (+)-trans-ML-SI3, inhibits TRPML1 but functions as an activator of TRPML2 and TRPML3.[3][5] The racemic mixture, (±)-trans-ML-SI3, therefore presents a composite effect of both inhibition and activation.[6] This stark difference in activity underscores the necessity of verifying the enantiomeric purity of this compound before its use in any experiment.
Comparative Pharmacological Profile
The following table summarizes the reported activities of the trans-ML-SI3 isomers on the different TRPML channels, highlighting the importance of using the enantiomerically pure (1R,2R) form for specific TRPML inhibition studies.
| Compound | Target | Activity | IC50 / EC50 (µM) |
| This compound | TRPML1 | Inhibitor | 1.6[1][2][3] |
| TRPML2 | Inhibitor | 2.3[1][2][3] | |
| TRPML3 | Inhibitor | 12.5[1][2][3] | |
| (1S,2S)-ML-SI3 | TRPML1 | Inhibitor | 5.9[3] |
| TRPML2 | Activator | - | |
| TRPML3 | Activator | - | |
| (rel)-ML-SI3 (trans-racemate) | TRPML1 | Inhibitor | 3.1[6][7] |
| TRPML2 | Activator | 3.3[6][7] | |
| TRPML3 | Inhibitor | 28.5[6][7] |
Methods for Assessing Enantiomeric Purity
Several analytical techniques can be employed to determine the enantiomeric excess (ee) of a chiral compound like this compound. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution and accuracy; widely applicable; established methodology.[8][9][10] | Requires specialized and often expensive chiral columns; method development can be time-consuming.[8] |
| NMR Spectroscopy | Use of chiral derivatizing or solvating agents to create diastereomeric complexes that can be distinguished by NMR.[11][12] | Rapid analysis; provides structural information.[12] | May require synthesis of chiral agents; lower sensitivity compared to HPLC for trace impurities.[11] |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Sensitive to stereochemistry; can determine absolute configuration.[13] | Requires a chromophore near the stereocenter; can be less accurate for quantitative ee determination without calibration.[14] |
Signaling Pathway of TRPML1 Inhibition by this compound
Caption: this compound inhibits the TRPML1 channel, blocking Ca²⁺ efflux from the lysosome.
Experimental Protocol: Chiral HPLC for this compound
This protocol provides a starting point for developing a robust method for separating the enantiomers of trans-ML-SI3. Optimization may be required based on the specific instrumentation and column used.
1. Objective: To separate and quantify the (1R,2R) and (1S,2S) enantiomers of trans-ML-SI3 to determine the enantiomeric purity of a given sample.
2. Materials:
-
This compound sample
-
(±)-trans-ML-SI3 (racemic standard)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA) or ethanol
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like CHIRALCEL® OD-H or CHIRALPAK® AD-H are good starting points for screening).[10][15]
3. Chromatographic Conditions (Starting Point):
-
Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)[15]
-
Mobile Phase: n-Hexane : Isopropanol (95:5, v/v)[15]
-
Flow Rate: 1.0 mL/min[15]
-
Column Temperature: 25 °C[15]
-
Detection: UV at 210 nm or 254 nm[15]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the racemic (±)-trans-ML-SI3 standard at approximately 1 mg/mL in the mobile phase or a suitable solvent like ethanol. Dilute to a working concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard working solution. Ensure the sample is fully dissolved.
5. Experimental Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject the racemic standard solution to confirm the separation of the two enantiomers and determine their respective retention times.
-
Inject the this compound sample solution.
-
Record the chromatogram for a sufficient duration to allow for the elution of both potential peaks.
6. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times to those from the racemic standard.
-
Integrate the peak area for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
7. System Suitability:
-
Resolution: The resolution between the two enantiomer peaks in the racemic standard chromatogram should be greater than 1.5 to ensure accurate quantification.
-
Tailing Factor: The tailing factor for each peak should ideally be between 0.8 and 1.5.
Workflow for Enantiomeric Purity Assessment
Caption: Standard workflow for assessing enantiomeric purity using chiral HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ymc.co.jp [ymc.co.jp]
- 9. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Semantic Scholar [semanticscholar.org]
- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1R,2R)-ML-SI3: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe disposal of (1R,2R)-ML-SI3 in a laboratory environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if handling large quantities or if dust is generated) | Prevents inhalation of fine particles. |
Disposal Workflow
The proper disposal of this compound should follow a clearly defined workflow to ensure safety and compliance with institutional and regulatory standards.
Figure 1. A step-by-step workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
This compound should be treated as a halogenated organic solid waste .
-
Do not mix with non-halogenated waste to avoid costly and complex disposal procedures.
-
Keep it segregated from other chemical waste streams such as acids, bases, and oxidizers.
2. Container Selection and Labeling:
-
Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: (1R,2R)-N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]cyclohexyl]benzenesulfonamide .
-
Include the approximate quantity of the waste.
3. Waste Transfer:
-
When transferring the solid this compound to the waste container, do so in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care.
-
Use a dedicated scoop or spatula for the transfer.
4. Decontamination of Empty Containers:
-
Any container that originally held this compound must be decontaminated before being discarded as regular laboratory waste.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as halogenated liquid waste.
5. Temporary Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
6. Final Disposal:
-
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
Signaling Pathway Inhibition by this compound
This compound is known to be a potent inhibitor of the TRPML (Transient Receptor Potential Mucolipin) family of ion channels, particularly TRPML1, TRPML2, and TRPML3.[1] The inhibitory action of this compound disrupts the normal signaling pathways associated with these channels.
Figure 2. Inhibition of TRPML channels by this compound, leading to blocked Ca²⁺ efflux.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.
References
Essential Safety and Operational Guide for Handling (1R,2R)-ML-SI3
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling (1R,2R)-ML-SI3. The following procedures are designed to ensure the safe handling and disposal of this potent transient receptor potential mucolipin (TRPML) channel inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. It is advisable to wear two pairs of gloves (double-gloving) when handling the pure compound or concentrated solutions.[3]
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or coveralls should be used.[2][4]
-
Respiratory Protection: For handling the solid compound or when there is a risk of aerosolization, a NIOSH-approved respirator is recommended. Operations should ideally be conducted within a certified chemical fume hood.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, a potent inhibitor of TRPML isoforms.[5][6]
| Property | Value |
| Molecular Formula | C₂₃H₃₁N₃O₃S |
| Molecular Weight | 429.58 g/mol |
| IC₅₀ for TRPML1 | 1.6 µM |
| IC₅₀ for TRPML2 | 2.3 µM |
| IC₅₀ for TRPML3 | 12.5 µM |
| Solubility in DMSO | ≥ 100 mg/mL (232.79 mM) |
| Storage Temperature | -20°C |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparation: Ensure the analytical balance is calibrated and located inside a chemical fume hood to minimize inhalation risk.
-
Weighing this compound: Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.296 mg of the compound.
-
Dissolution: Add the weighed this compound to a volumetric flask. Add a portion of the total required volume of DMSO and vortex to dissolve the solid.
-
Volume Adjustment: Once the solid is fully dissolved, add DMSO to reach the final desired volume.
-
Sonication (if necessary): If the compound does not dissolve completely with vortexing, sonicate the solution for a short period.[6]
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C.[6]
Operational and Disposal Plans
Operational Plan:
-
Receiving and Storage: Upon receipt, verify the integrity of the container. Store the compound at -20°C in a designated and clearly labeled area.
-
Handling: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood. A designated workspace should be used to prevent cross-contamination.
-
Spill Management: In the event of a spill, decontaminate the area using an appropriate method. For small spills of the solid, carefully wipe with a damp paper towel (avoiding dust generation) and for liquid spills, absorb with an inert material. The contaminated materials should be disposed of as chemical waste.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including pipette tips, tubes, and gloves, must be segregated as chemical waste.
-
Waste Disposal: Dispose of chemical waste containing this compound according to your institution's and local environmental regulations. Do not dispose of this compound down the drain.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the inhibitory action of this compound on TRPML channels, which are crucial for lysosomal calcium efflux.
Caption: Inhibition of TRPML1-mediated Ca²⁺ efflux by this compound.
References
- 1. Personal Protective Equipment | Thermo Fisher Scientific [thermofisher.com]
- 2. cleanairessentials.com [cleanairessentials.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
